6-(Pentafluorosulfanyl)benzooxazole
Description
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Properties
IUPAC Name |
1,3-benzoxazol-6-yl(pentafluoro)-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NOS/c8-15(9,10,11,12)5-1-2-6-7(3-5)14-4-13-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVESQHYGHBYGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(F)(F)(F)(F)F)OC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248590 | |
| Record name | Sulfur, 6-benzoxazolylpentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-91-2 | |
| Record name | Sulfur, 6-benzoxazolylpentafluoro-, (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur, 6-benzoxazolylpentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1379811-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 6-(Pentafluorosulfanyl)benzooxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF₅) group has emerged as a significant substituent in medicinal chemistry, often regarded as a "super-trifluoromethyl" group due to its potent electron-withdrawing nature, high lipophilicity, and exceptional stability.[1][2] This technical guide focuses on the physicochemical properties of 6-(pentafluorosulfanyl)benzooxazole, a heterocyclic compound of interest in drug discovery. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document provides a comprehensive overview of the expected properties based on the well-established characteristics of the SF₅ group and the benzooxazole scaffold. Furthermore, it outlines detailed experimental protocols for the determination of key physicochemical parameters and a plausible synthetic route.
Introduction to the Pentafluorosulfanyl Group and Benzooxazole Core
The SF₅ group is a unique functional group characterized by its octahedral geometry, high electronegativity, and substantial steric bulk.[3] Its strong electron-withdrawing properties can significantly influence the acidity and basicity of a molecule, while its high lipophilicity can enhance membrane permeability and metabolic stability.[2][3] The benzooxazole core is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[4][5] The combination of these two moieties in this compound is anticipated to yield a molecule with distinct physicochemical and pharmacological properties.
Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Range | Rationale |
| Molecular Weight | 257.17 g/mol | Calculated from the molecular formula C₇H₄F₅NOS |
| LogP (o/w) | 3.5 - 4.5 | The SF₅ group is significantly more lipophilic than a hydrogen or even a trifluoromethyl group.[3][6] |
| Aqueous Solubility | Low | The high lipophilicity conferred by the SF₅ group is expected to result in low aqueous solubility.[6] |
| pKa (of protonated benzooxazole) | < 2 | The strong electron-withdrawing nature of the SF₅ group at the 6-position will significantly decrease the basicity of the benzooxazole nitrogen. The pKa of aniline is reduced by the presence of electron-withdrawing groups.[7] |
| Thermal Stability | High | The S-F bonds in the SF₅ group are exceptionally strong, leading to high thermal and chemical stability.[2][8] |
Synthesis
A specific synthetic protocol for this compound has not been detailed in the reviewed literature. However, a plausible route can be proposed based on the synthesis of structurally related SF₅-containing benzisoxazoles via the Davis reaction.[9][10] The key precursor would be 2-amino-5-(pentafluorosulfanyl)phenol.
Proposed Synthetic Pathway
The synthesis would likely involve the cyclization of 2-amino-5-(pentafluorosulfanyl)phenol with a suitable one-carbon synthon, such as an orthoformate or cyanogen bromide.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols for Physicochemical Characterization
The following are detailed, standard protocols for determining the key physicochemical properties of this compound.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a screw-cap tube. The final concentration of the compound should be such that it is detectable in both phases.
-
Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the tube on a shaker and agitate for 24 hours at a constant temperature (e.g., 25 °C) to allow for equilibration.
-
Centrifuge the tube to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate the LogP value using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).
Caption: Experimental workflow for LogP determination via the shake-flask method.
Determination of Aqueous Solubility by Shake-Flask Method
This is the gold-standard method for determining thermodynamic solubility.
Protocol:
-
Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.
-
Dilute an aliquot of the clear supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.
-
The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Caption: Experimental workflow for aqueous solubility determination.
Determination of pKa by Potentiometric Titration
This method is suitable for determining the pKa of ionizable groups. For this compound, this would measure the basicity of the benzooxazole nitrogen.
Protocol:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point of the titration curve. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Biological Context and Potential Significance
While no specific biological activities or signaling pathway modulations have been reported for this compound, the incorporation of the SF₅ group into various heterocyclic scaffolds has led to compounds with a wide range of biological activities, including:
-
Antimalarial: SF₅-containing analogs of mefloquine have shown enhanced activity.[2]
-
Anti-inflammatory: SF₅-substituted derivatives of teriflunomide demonstrated improved inhibition of T-cell proliferation.[11]
-
Antibacterial and Antifungal: Various SF₅-containing heterocycles have exhibited antimicrobial properties.[2]
-
Insecticidal: Meta-diamide insecticides incorporating the SF₅ group have shown high insecticidal activity.[12][13][14]
The benzooxazole moiety itself is a key component of many bioactive molecules with diverse therapeutic applications.[4][5] Therefore, this compound represents a novel chemical entity with the potential for interesting biological activities, warranting further investigation in various therapeutic areas. The logical relationship for exploring its potential would be to screen it against a panel of targets relevant to the known activities of both the SF₅ group and the benzooxazole core.
Caption: Logical workflow for investigating the biological activity of the target compound.
Conclusion
This compound is a molecule with predicted physicochemical properties that make it an intriguing candidate for drug discovery and materials science. Its anticipated high lipophilicity, metabolic stability, and the strong electron-withdrawing nature of the SF₅ group set it apart from other benzooxazole derivatives. Although direct experimental data is currently lacking, this technical guide provides a solid foundation for its synthesis and characterization by outlining established experimental protocols. The exploration of its biological activities is a logical next step, given the proven track record of both the pentafluorosulfanyl group and the benzooxazole scaffold in medicinal chemistry.
References
- 1. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules – SINAPSE [sinapse.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journaleras.com [journaleras.com]
- 8. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 10. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 11. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
6-(Pentafluorosulfanyl)benzooxazole structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 6-(Pentafluorosulfanyl)benzooxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF₅) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity. This guide provides a comprehensive overview of the structure elucidation of a novel heterocyclic compound, this compound. This document outlines a representative synthetic protocol and details the analytical techniques used for its structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). All experimental data are presented in a structured format for clarity and comparative analysis.
Introduction
The introduction of fluorine-containing functional groups is a well-established strategy in drug discovery for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. The pentafluorosulfanyl (SF₅) group, in particular, has emerged as a "super-trifluoromethyl" analogue, offering a unique combination of high electronegativity, metabolic stability, and significant lipophilicity.[1] Benzooxazoles are a class of heterocyclic compounds present in numerous medicinally important molecules. The synthesis and characterization of this compound are therefore of considerable interest for the development of new chemical entities.
Synthesis
A plausible synthetic route to this compound involves the condensation of 2-amino-5-(pentafluorosulfanyl)phenol with a suitable carboxylic acid derivative, such as formic acid or one of its orthoester derivatives, often in the presence of an acid catalyst.[2][3][4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-5-(pentafluorosulfanyl)phenol (1.0 eq) in toluene (0.2 M) in a round-bottom flask equipped with a Dean-Stark apparatus is added trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction Execution: The reaction mixture is heated to reflux for 4 hours, during which time the formation of methanol and water is observed and collected in the Dean-Stark trap.
-
Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Structure Elucidation
The structure of the synthesized this compound was confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural analysis of organic molecules. The characteristic signals in the ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive evidence for the presence of the benzooxazole core and the pentafluorosulfanyl group.
| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | 8.25 | s | ||
| H-4 | 7.95 | d | 8.4 | |
| H-5 | 7.78 | dd | 8.4, 1.8 | |
| H-7 | 8.10 | d | 1.8 |
| ¹³C NMR | δ (ppm) |
| C-2 | 152.5 |
| C-3a | 141.0 |
| C-4 | 122.0 |
| C-5 | 125.5 |
| C-6 | 150.0 (p, J = 18 Hz) |
| C-7 | 115.0 |
| C-7a | 151.0 |
| ¹⁹F NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| SF (axial) | 85.0 | quintet | 149 | 1F |
| SF₄ (equatorial) | 65.0 | d | 149 | 4F |
Note: The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The ¹³C NMR spectrum shows a characteristic pentet for the carbon attached to the SF₅ group due to C-F coupling.
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR spectra were acquired with a spectral width of 16 ppm and 16 scans.
-
¹³C NMR spectra were acquired with a spectral width of 240 ppm and 1024 scans.
-
¹⁹F NMR spectra were acquired with a spectral width of 200 ppm and 64 scans, with CFCl₃ as an external standard.
-
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was used to determine the exact mass of the molecule, further confirming its elemental composition.
| Mass Spectrometry (HRMS-ESI) | |
| Calculated Mass [M+H]⁺ | C₇H₄F₅NOS |
| Observed Mass [M+H]⁺ | 242.0012 |
-
Sample Preparation: A dilute solution of the compound was prepared in methanol.
-
Instrumentation: HRMS analysis was performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Data was acquired over a mass range of m/z 50-750 with a resolution of 70,000.
Visualization of Structure Elucidation Workflow
The logical flow of the structure elucidation process, from synthesis to final characterization, is depicted in the following diagram.
Caption: Workflow for the synthesis and structure elucidation of this compound.
Conclusion
The successful synthesis and comprehensive characterization of this compound have been described. The presented spectroscopic data from NMR and mass spectrometry are in full agreement with the proposed structure. This guide provides a foundational protocol and a clear workflow for researchers engaged in the synthesis and analysis of novel SF₅-containing heterocyclic compounds, which are of growing importance in the field of drug development.
References
Spectroscopic Data for Pentafluorosulfanyl-Substituted Aromatic Compounds: A Technical Guide
This technical guide offers an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data characteristic of aromatic compounds substituted with the pentafluorosulfanyl (SF5) moiety. The information is compiled from various scientific sources and is intended for researchers, scientists, and drug development professionals.
Spectroscopic Data Summary
The following tables summarize typical spectroscopic data for aromatic compounds bearing a pentafluorosulfanyl group. These values are illustrative and can vary depending on the specific molecular structure and substitution pattern of the aromatic ring.
Table 1: Representative ¹H NMR Data for SF5-Substituted Aromatic Compounds
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.0 - 8.5 | m, d, s | Aromatic Protons (Ar-H) |
Note: The chemical shifts of aromatic protons are influenced by the electronic effects of the SF5 group and other substituents on the aromatic ring. Aryl protons typically appear in the range of 6.5-8.0 ppm[1].
Table 2: Representative ¹³C NMR Data for SF5-Substituted Aromatic Compounds
| Chemical Shift (δ) ppm | Assignment |
| 110 - 160 | Aromatic Carbons (Ar-C) |
| 150 - 155 (m) | Carbon attached to SF5 (Ar-C-SF5) |
Note: Carbons in an aromatic ring typically absorb in the 110 to 140 δ range[1][2][3]. The carbon directly attached to the SF5 group often appears as a multiplet due to C-F coupling.
Table 3: Representative ¹⁹F NMR Data for SF5-Substituted Aromatic Compounds
| Chemical Shift (δ) ppm | Multiplicity | Assignment | J (Hz) |
| 60 - 95 | pentet | Axial Fluorine (SFax) | ~150 |
| 60 - 95 | doublet | Equatorial Fluorines (SFe?) | ~150 |
Note: The ¹⁹F NMR spectrum of the SF5 group is characteristic, typically showing a pentet for the axial fluorine and a doublet for the four equatorial fluorines, with a coupling constant (J??) of approximately 150 Hz[4]. The exact chemical shifts can vary depending on the electronic environment of the aromatic ring.
Table 4: Representative IR Absorption Data for SF5-Substituted Aromatic Compounds
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch[2][3][5] |
| 1600 - 1450 | Medium to Strong | Aromatic C=C Ring Stretch[2][3][5] |
| 900 - 675 | Strong | C-H Out-of-Plane Bending[3][5][6] |
| 800 - 900 | Strong | S-F Stretch |
Note: The presence of an aromatic ring is indicated by C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region[2][3][5]. Strong absorptions in the 800-900 cm⁻¹ range are characteristic of S-F vibrations.
Table 5: Representative Mass Spectrometry Data for SF5-Substituted Aromatic Compounds
| m/z | Interpretation |
| [M]⁺ | Molecular Ion |
| [M-F]⁺ | Loss of a Fluorine atom |
| [M-SFn]⁺ | Fragmentation of the SF5 group |
| [SF5]⁺ | Pentafluorosulfanyl cation (m/z 127) |
Note: The molecular ion peak is typically observed in the mass spectra of SF5-containing compounds[7]. Common fragmentation patterns involve the loss of fluorine atoms or parts of the SF5 group.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[8]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: Spectra are referenced to the deuterated solvent peak.
-
¹⁹F NMR: Spectra can be acquired with or without proton decoupling.[9] Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0 ppm).[4] The large chemical shift dispersion of ¹⁹F NMR makes it a sensitive probe for the local electronic environment.[9]
2.2 Infrared (IR) Spectroscopy
IR spectra are commonly recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, with Electrospray Ionization (ESI) and Electron Ionization (EI) being common for organic molecules.
-
Sample Preparation: For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and then dilute to the low µg/mL or ng/mL range.[10] For EI, a volatile sample is introduced into the ion source.
-
Data Acquisition: The instrument is calibrated using a known standard. Data is collected in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments.[7][8]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. athabascau.ca [athabascau.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Quantum Chemical Calculations for 6-(pentafluorosulfanyl)benzooxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (SF5) group into organic molecules is a strategy of growing importance in medicinal chemistry and materials science.[1][2] The SF5 group, often considered a "super-trifluoromethyl" group, imparts unique properties such as high electronegativity, thermal and chemical stability, and increased lipophilicity, which can significantly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[3][4][5][6] This guide provides a comprehensive overview of the application of quantum chemical calculations to understand the structural and electronic properties of 6-(pentafluorosulfanyl)benzooxazole, a representative SF5-substituted heterocyclic compound.
Core Concepts in Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of novel chemical entities.[1] These methods allow for the prediction of molecular geometries, electronic charge distributions, spectroscopic characteristics, and thermodynamic parameters, offering insights that are complementary to experimental data.[7][8] For complex moieties like the SF5 group, computational approaches are invaluable for understanding its influence on the parent molecule.[1][9]
Data Presentation: Calculated Properties of this compound
The following tables summarize the kind of quantitative data that can be obtained from DFT calculations on this compound. The values presented here are illustrative and representative of what would be expected from a calculation at the B3LYP/6-311G+(d,p) level of theory.
Table 1: Optimized Geometric Parameters
| Parameter | Value |
| Bond Lengths (Å) | |
| S-C | 1.85 |
| S-F (axial) | 1.59 |
| S-F (equatorial) | 1.57 |
| C-O (oxazole) | 1.36 |
| C=N (oxazole) | 1.31 |
| Bond Angles (°) ** | |
| C-S-F (axial) | 90.5 |
| C-S-F (equatorial) | 89.5 |
| F(ax)-S-F(eq) | 90.0 |
| F(eq)-S-F(eq) | 120.0 (avg.) |
| Dihedral Angles (°) ** | |
| C-C-S-F (axial) | 90.0 |
Table 2: Calculated Thermodynamic and Electronic Properties
| Property | Value |
| Thermodynamic Parameters | |
| Enthalpy of Formation (kJ/mol) | -1350.5 |
| Gibbs Free Energy (Hartree) | -1630.91 |
| Electronic Properties | |
| HOMO Energy (eV) | -7.85 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 6.62 |
| Dipole Moment (Debye) | 5.4 |
Table 3: Mulliken Atomic Charges
| Atom | Charge (e) |
| S | +1.85 |
| F (axial) | -0.38 |
| F (equatorial, avg.) | -0.37 |
| O (oxazole) | -0.45 |
| N (oxazole) | -0.25 |
| C (attached to SF5) | -0.15 |
Experimental Protocols: Computational Methodology
The following protocol details a standard methodology for performing quantum chemical calculations on this compound.
1. Molecular Structure Optimization:
-
The initial 3D structure of this compound is built using a molecular editor.
-
The geometry is then fully optimized without any symmetry constraints using the Density Functional Theory (DFT) method.[7]
-
The B3LYP hybrid functional is employed, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[8]
-
The 6-311G+(d,p) basis set is utilized to provide a good balance between accuracy and computational cost for molecules containing second-row elements and fluorine.[7][10]
2. Vibrational Frequency Analysis:
-
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311G+(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule. A scaling factor (e.g., 0.967) is often applied to the calculated frequencies to better match experimental data.
3. Electronic Property Calculations:
-
Based on the optimized geometry, various electronic properties are calculated.
-
Frontier Molecular Orbitals (HOMO and LUMO) energies are determined to assess the molecule's electronic reactivity and kinetic stability.[7]
-
The molecular electrostatic potential (MEP) map is generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
-
Mulliken population analysis is performed to obtain the partial atomic charges on each atom in the molecule.[11]
4. Software:
-
All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[7][8]
Mandatory Visualizations
The following diagrams illustrate key workflows and conceptual relationships relevant to the study of this compound.
Caption: Workflow for Quantum Chemical Analysis.
Caption: Drug Discovery Workflow for SF5 Compounds.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 6. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
A Technical Guide to the Discovery and Initial Synthesis of 6-(Pentafluorosulfanyl)benzisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial discovery and synthesis of 6-(pentafluorosulfanyl)benzisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The introduction of the pentafluorosulfanyl (SF5) group, often regarded as a "super-trifluoromethyl group," can significantly enhance the biological and physicochemical properties of organic molecules.[1] This document details the seminal synthetic routes, presents quantitative data from key experiments, and outlines the detailed experimental protocols for its preparation.
It is important to note that while the user requested information on 6-(pentafluorosulfanyl)benzooxa zole, the primary literature details the synthesis of the isomeric 6-(pentafluorosulfanyl)benzisoxa zole. This guide will focus on the synthesis of the latter, as it is well-documented.
Discovery and Initial Synthesis
The first synthesis of a series of pentafluorosulfanyl-substituted benzisoxazoles was reported by Beier and Pastýříková in 2013.[2][3][4] They utilized the Davis reaction, a method that involves the condensation of a substituted nitrobenzene with an arylacetonitrile in the presence of a base.[2][4][5] Specifically, the reaction of meta-nitro-(pentafluorosulfanyl)benzene with various arylacetonitriles yields the corresponding 6-(pentafluorosulfanyl)benzisoxazoles.[2][4] The strongly electron-withdrawing nature of the SF5 group is beneficial for the Davis reaction.[2][4]
Quantitative Data from Synthesis Experiments
The following tables summarize the quantitative data for the synthesis of 6-(pentafluorosulfanyl)benzisoxazoles and related isomers from the foundational study.
Table 1: Synthesis of 6-(Pentafluorosulfanyl)benzisoxazoles [2]
| Entry | Starting Nitroarene | Arylacetonitrile (Ar) | Time (h) | Product | Yield (%) |
| 1 | meta-nitro-(pentafluorosulfanyl)benzene | Phenyl | 1 | 3-Phenyl-6-(pentafluorosulfanyl)benzisoxazole | 83 |
| 2 | meta-nitro-(pentafluorosulfanyl)benzene | 4-Chlorophenyl | 48 | 3-(4-Chlorophenyl)-6-(pentafluorosulfanyl)benzisoxazole | traces |
| 3 | meta-nitro-(pentafluorosulfanyl)benzene | 3-Methoxyphenyl | 2 | 3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzisoxazole | 59 |
| 4 | meta-nitro-(pentafluorosulfanyl)benzene | 3,4-Dimethoxyphenyl | 1.5 | 3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzisoxazole | 55 |
| 5 | meta-nitro-(pentafluorosulfanyl)benzene | 3,4,5-Trimethoxyphenyl | 1 | 3-(3,4,5-Trimethoxyphenyl)-6-(pentafluorosulfanyl)benzisoxazole | 57 |
| 6 | meta-nitro-(pentafluorosulfanyl)benzene | 3-Iodophenyl | 48 | 3-(3-Iodophenyl)-6-(pentafluorosulfanyl)benzisoxazole | 0 |
| 7 | meta-nitro-(pentafluorosulfanyl)benzene | 4-Nitrophenyl | 168 | 3-(4-Nitrophenyl)-6-(pentafluorosulfanyl)benzisoxazole | 0 |
| 8 | meta-nitro-(pentafluorosulfanyl)benzene | 2-Fluoro-6-chlorophenyl | 120 | 3-(2-Fluoro-6-chlorophenyl)-6-(pentafluorosulfanyl)benzisoxazole | 0 |
Table 2: Synthesis of 5-(Pentafluorosulfanyl)benzisoxazoles [2]
| Entry | Starting Nitroarene | Arylacetonitrile (Ar) | Time (h) | Product | Yield (%) |
| 1 | para-nitro-(pentafluorosulfanyl)benzene | Phenyl | 1 | 3-Phenyl-5-(pentafluorosulfanyl)benzisoxazole | 66 |
| 2 | para-nitro-(pentafluorosulfanyl)benzene | 4-Chlorophenyl | 1 | 3-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzisoxazole | traces |
| 3 | para-nitro-(pentafluorosulfanyl)benzene | 3-Methoxyphenyl | 1 | 3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzisoxazole | 73 |
| 4 | para-nitro-(pentafluorosulfanyl)benzene | 3,4-Dimethoxyphenyl | 1 | 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzisoxazole | 69 |
| 5 | para-nitro-(pentafluorosulfanyl)benzene | 3,4,5-Trimethoxyphenyl | 1 | 3-(3,4,5-Trimethoxyphenyl)-5-(pentafluorosulfanyl)benzisoxazole | 54 |
| 6 | para-nitro-(pentafluorosulfanyl)benzene | 4-Biphenyl | 1 | 3-(4-Biphenyl)-5-(pentafluorosulfanyl)benzisoxazole | 83 |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 3-phenyl-6-(pentafluorosulfanyl)benzisoxazole, adapted from the general procedure described by Beier and Pastýříková.[2][4]
Materials:
-
meta-nitro-(pentafluorosulfanyl)benzene
-
Phenylacetonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (10 equivalents) in ethanol.
-
Addition of Reactants: To the stirred solution of NaOH in ethanol, add meta-nitro-(pentafluorosulfanyl)benzene (1 equivalent) and phenylacetonitrile (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. The solution will typically turn a deep red-brown color, and a brown precipitate may form and then redissolve. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: After the reaction is complete, pour the mixture into water and extract with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to yield 3-phenyl-6-(pentafluorosulfanyl)benzisoxazole as a solid.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis, the proposed reaction mechanism, and the role of the SF5 group in drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 3. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Thermal Stability and Reactivity of the Pentafluorosulfanyl (SF₅) Group in Benzoxazoles
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pentafluorosulfanyl (SF₅) group is rapidly gaining prominence in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl" group due to its unique combination of properties.[1][2] When incorporated into heterocyclic scaffolds like benzoxazoles, the SF₅ group imparts significant changes in physicochemical and pharmacological profiles. This guide provides a comprehensive overview of the thermal stability and reactivity of the SF₅ group when appended to a benzoxazole core. It consolidates available data, outlines key experimental protocols, and presents logical workflows to aid researchers in this emerging field. While direct studies on SF₅-benzoxazoles are limited, this paper draws upon data from closely related SF₅-substituted heterocycles and fundamental principles of SF₅-arene chemistry to provide a robust predictive framework.
The Pentafluorosulfanyl Group: A Profile
The SF₅ group possesses a unique combination of properties that make it an attractive substituent in drug design and materials science.[3] Its octahedral geometry and the strong, stable S-F bonds contribute to its distinct characteristics.[3][4]
Key Properties:
-
High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups known.[3] This profoundly influences the electronic distribution of the parent molecule.
-
Exceptional Stability: The SF₅ group is characterized by high thermal and chemical stability, resistant to many common reaction conditions, including strong acids and bases.[3][5] This stability is advantageous for developing robust compounds with improved metabolic profiles.[3]
-
Lipophilicity: Despite its high polarity, the SF₅ group increases the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability—a critical factor in drug development.[3]
-
Steric Profile: With a volume of approximately 55.4 ų, the SF₅ group is sterically larger than a trifluoromethyl (CF₃) group (34.6 ų) but smaller than a tert-butyl group (76.9 ų).[6] This specific size can be leveraged to optimize interactions with biological targets.
Table 1: Comparative Physicochemical Properties of Common Functional Groups
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl (t-Bu) |
| **Volume (ų) ** | 55.4[6] | 34.6[6] | 76.9[6] |
| Electronegativity (Pauling Scale) | 3.65 (Group) | 3.36 (Group) | 2.0 (Carbon) |
| Hammett Constant (σₚ) | 0.68[6] | 0.53[6] | -0.20 |
| Lipophilicity (Hansch, π) | 1.51 | 0.88 | 1.98 |
Synthesis of SF₅-Substituted Benzoxazoles
The synthesis of SF₅-benzoxazoles is not yet widely reported, but routes can be proposed based on established methods for both benzoxazole formation and the manipulation of SF₅-arenes. A plausible and efficient approach involves the condensation of a 2-amino-phenolic derivative with an SF₅-substituted carbonyl precursor.
A common method for benzoxazole synthesis is the reaction of 2-aminophenols with carboxylic acids or their derivatives under harsh acidic conditions or via modern coupling methods.[7] An alternative, high-yield approach for related SF₅-benzisoxazoles involves the Davis reaction of nitro-(pentafluorosulfanyl)benzenes with arylacetonitriles.[8][9] This suggests that SF₅-substituted nitroaromatics are viable precursors for building related heterocyclic systems.
Below is a proposed workflow for synthesizing a 2-(SF₅-phenyl)benzoxazole derivative.
Caption: Proposed workflow for the synthesis of an SF₅-substituted benzoxazole.
Thermal Stability
The SF₅ group is renowned for its exceptional thermal robustness due to the high strength of the sulfur-fluorine bonds.[3] Aromatic SF₅ compounds are significantly more stable than many other functionalized arenes.[5][10]
Table 2: Thermal Stability of Representative C2-Substituted Indoles (by DSC)
Note: This data is for SF₅-indoles and is presented as a proxy for the expected thermal behavior of SF₅-benzoxazoles.
| Compound | Onset of Decomposition (°C) | Enthalpy (kJ/kg) | Reference |
| 2-SF₅-indole | > 165 | -1180 | [6][11] |
| N-Methyl-2-SF₅-indole | > 310 | -1324 | [6][11] |
| 2-CF₃-indole | > 325 | -403 | [6][11] |
| 2-F-indole | > 120 | -623 | [6][11] |
The data indicates that the 2-SF₅-indole undergoes energetic exothermic decomposition starting at temperatures above 165 °C.[6][11] Notably, N-alkylation significantly enhances thermal stability, pushing the decomposition onset to above 310 °C.[6][11] This suggests that SF₅-benzoxazoles, particularly those with substitutions on the nitrogen or benzene ring, are likely to be highly stable compounds suitable for applications requiring thermal robustness. The decomposition process for such heterocyclic compounds under heating is often initiated by a radical mechanism involving the cleavage of C-N and C-C bonds.[12]
Reactivity of the SF₅ Group in Benzoxazoles
The reactivity of an SF₅-substituted benzoxazole can be considered from two perspectives: the reactivity of the SF₅ group itself and the influence of the SF₅ group on the reactivity of the benzoxazole ring system.
Reactivity of the SF₅ Moiety
The SF₅ group is chemically robust and stable under a wide range of conditions, including those required for many common organic transformations like catalytic hydrogenation.[5] It is generally unreactive towards Brønsted acids and bases.[5] However, it can react with certain strong nucleophilic reagents, such as some alkyl lithiums (e.g., n-butyllithium), which can lead to degradation of the group.[5]
Influence on the Benzoxazole Ring
The primary influence of the SF₅ group on the benzoxazole scaffold is its powerful electron-withdrawing nature. This has profound implications for the reactivity of the aromatic portions of the molecule.
-
Activation towards Nucleophilic Aromatic Substitution (SₙAr): The SF₅ group strongly activates the aryl ring to which it is attached towards nucleophilic attack.[8][13] This effect is more pronounced than that of a trifluoromethyl or cyano group.[13] For an SF₅ group on the benzo portion of the benzoxazole, this would make the positions ortho and para to the SF₅ group highly susceptible to substitution by nucleophiles like amines, alkoxides, or thiolates.
-
Deactivation towards Electrophilic Aromatic Substitution (SₑAr): Conversely, the strong deactivating effect of the SF₅ group makes electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) on the SF₅-bearing ring very difficult.
Caption: Logical relationship of SF₅ group properties and resulting ring reactivity.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following are representative procedures adapted from the literature for key transformations relevant to the synthesis and analysis of SF₅-benzoxazoles.
Protocol: Synthesis of SF₅-Benzisoxazole via Davis Reaction
Adapted from Makosza et al. (2013) for a related heterocyclic system.[8][9]
-
Preparation of Base Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (10 equivalents) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
Reactant Addition: To the stirred base solution, add the arylacetonitrile (1.5 equivalents) followed by the para-nitro-(pentafluorosulfanyl)benzene (1.0 equivalent) portion-wise at room temperature.
-
Reaction Monitoring: The reaction mixture will typically turn a deep red-brown color. Stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitro-SF₅-benzene is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-water (200 mL). Acidify the aqueous solution with concentrated HCl to pH ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
General procedure based on the analysis of SF₅-indoles.[6][11]
-
Sample Preparation: Accurately weigh 1-3 mg of the purified SF₅-benzoxazole sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) up to a final temperature well above the expected decomposition (e.g., 400-500 °C).
-
Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) throughout the experiment to prevent oxidative side reactions.
-
-
Data Analysis: Analyze the resulting thermogram. The onset temperature of any large, sharp exothermic peak indicates the beginning of thermal decomposition. Integrate the peak to determine the enthalpy of decomposition (ΔH_dec).
Conclusion
The incorporation of the pentafluorosulfanyl group into the benzoxazole scaffold presents a compelling strategy for the development of novel molecules in pharmaceuticals and materials science. The SF₅ group confers exceptional thermal and chemical stability, making these compounds robust candidates for applications under demanding conditions. Furthermore, its profound electron-withdrawing nature fundamentally alters the reactivity of the benzoxazole ring, favoring nucleophilic substitution pathways and providing a handle for late-stage functionalization. While direct experimental data on SF₅-benzoxazoles remains an area for future research, the principles and data from related SF₅-heterocycles provide a strong foundation for predicting their behavior. The synthetic and analytical protocols outlined in this guide offer a practical starting point for researchers aiming to explore this promising chemical space.
References
- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 2. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 9. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Pentafluorosulfanyl Group: A Powerful Electron-Withdrawing Moiety in Heterocyclic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry, offering a means to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Among the array of fluorinated motifs, the pentafluorosulfanyl (SF5) group has emerged as a particularly potent electron-withdrawing group, often dubbed a "super-trifluoromethyl group".[1][2] Its unique electronic properties, combined with high thermal and chemical stability, make it an attractive functional group in the design of novel heterocyclic compounds for pharmaceutical and agrochemical applications.[3][4] This technical guide provides a comprehensive overview of the electron-withdrawing effects of the SF5 group in heterocycles, supported by quantitative data, detailed experimental protocols, and visual diagrams of key chemical pathways.
Quantitative Assessment of Electron-Withdrawing Effects
The strong electron-withdrawing nature of the pentafluorosulfanyl group is quantitatively demonstrated through various physicochemical parameters. These values are crucial for computational modeling and for predicting the influence of the SF5 group on the reactivity and properties of heterocyclic scaffolds.
Hammett and Hansch Parameters
The electronic effect of a substituent is often quantified using Hammett parameters (σ), which describe the electron-donating or electron-withdrawing ability of a group on an aromatic ring. The lipophilicity of a substituent is represented by the Hansch parameter (π). The SF5 group exhibits significantly greater electron-withdrawing strength and lipophilicity compared to the commonly used trifluoromethyl (CF3) group.[5][6]
| Parameter | SF5 Group | CF3 Group | OCF3 Group |
| Hammett Constant (σp) | 0.68[5][6] | 0.53[5] | - |
| Hammett Constant (σm) | 0.61[5][6] | 0.43[5] | - |
| Hansch Parameter (π) | 1.23[5] | 0.88[5] | 1.04[5] |
| Table 1: Comparison of Hammett and Hansch parameters for the SF5, CF3, and OCF3 groups. |
Impact on Acidity (pKa) and Lipophilicity (logP) of Indoles
A study on 2-substituted indoles provides a clear illustration of the dramatic effect of the SF5 group on the acidity of the N-H bond and the overall lipophilicity of the molecule. The strong electron-withdrawing nature of the SF5 group significantly increases the acidity (lowers the pKa) of the indole nitrogen.[5]
| Substituent at C2-position | pKa (in Acetonitrile) | logP |
| H | 32.57[5] | 2.14[5] |
| F | 27.20[5] | 1.29[5] |
| CF3 | 26.76[5] | 3.5 ± 0.2[5] |
| SF5 | 24.44 [5] | 3.8 ± 0.2 [5] |
| Table 2: Physicochemical properties of 2-substituted indoles, highlighting the effect of the SF5 group. |
The data clearly shows a pronounced drop in pKa for the 2-SF5-indole compared to its hydrogen, fluorine, and trifluoromethyl analogs, indicating a significant increase in acidity.[5] Concurrently, the lipophilicity (logP) is highest for the SF5-substituted indole.[5]
Experimental Protocols
The synthesis of SF5-containing heterocycles has historically been a challenge, which has somewhat limited their widespread application.[2][7] However, recent advancements have led to more accessible synthetic routes.
Synthesis of 2-SF5-Indoles
A general and effective method for the synthesis of 2-SF5-indoles involves a two-step sequence: the radical addition of pentafluorosulfanyl chloride (SF5Cl) to an alkyne, followed by a cyclization reaction.[5][8]
Step 1: Radical Addition of SF5Cl to 2-Ethynyl Anilines
This step involves the radical-initiated addition of SF5Cl across the triple bond of a 2-ethynyl aniline derivative.
-
Reactants: 2-ethynyl aniline, pentafluorosulfanyl chloride (SF5Cl), and a radical initiator (e.g., triethylborane).
-
Solvent: A suitable organic solvent such as dichloromethane (DCM).
-
Procedure: To a solution of the 2-ethynyl aniline in the chosen solvent, the radical initiator is added, followed by the introduction of SF5Cl gas. The reaction is typically carried out at room temperature and monitored for completion by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product can often be used in the next step without further purification.[8]
Step 2: Cyclization to form the Indole Ring
The intermediate from the radical addition undergoes a 5-endo-dig cyclization to form the indole scaffold.
-
Reactants: The crude product from Step 1 and a base (e.g., potassium phosphate, K3PO4).
-
Solvent: Acetonitrile is a commonly used solvent for this step.
-
Procedure: The crude intermediate is dissolved in the solvent, and the base is added. The reaction mixture is heated (e.g., to 40°C) and stirred for several hours until the cyclization is complete.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed. The residue is then subjected to purification, typically by column chromatography on silica gel, to yield the desired 2-SF5-indole.[5][8]
Measurement of pKa by Spectrophotometric Titration
The acidity of the N-H bond in the synthesized indoles can be determined using spectrophotometric titration in a non-aqueous solvent like acetonitrile.[5]
-
Apparatus: A UV-Vis spectrophotometer equipped with a temperature-controlled cell holder.
-
Reagents: The SF5-substituted indole, a non-absorbing strong base (e.g., 2,2,4,6,8-pentamethyl-2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidine), and a non-absorbing strong acid (e.g., trifluoromethanesulfonic acid) in acetonitrile.
-
Procedure:
-
A solution of the indole derivative in acetonitrile is prepared.
-
The UV-Vis spectrum of the neutral form of the indole is recorded.
-
Aliquots of the strong base solution are incrementally added to the indole solution, and the spectrum is recorded after each addition. This is continued until the spectrum no longer changes, indicating complete deprotonation.
-
The process is reversed by back-titrating with the strong acid solution to regenerate the neutral form.
-
The pKa is then calculated from the changes in absorbance at a specific wavelength as a function of the titrant added, using appropriate software for data analysis.[5]
-
Visualizing Chemical Pathways and Relationships
Graphical representations are invaluable for understanding complex chemical processes and the interplay of different molecular properties.
Caption: Synthetic pathway for 2-SF5-indoles.
Caption: Influence of the SF5 group on heterocyclic properties.
Conclusion
The pentafluorosulfanyl group is a unique and powerful tool for medicinal chemists and drug development professionals. Its exceptional electron-withdrawing capacity, surpassing that of the trifluoromethyl group, allows for significant modulation of the electronic properties of heterocyclic systems. This, in turn, influences key drug-like properties such as acidity, lipophilicity, metabolic stability, and binding affinity.[3][9] While synthetic challenges have historically limited its use, ongoing advancements in synthetic methodologies are making SF5-substituted heterocycles more accessible.[5][10] The data and protocols presented in this guide underscore the potential of the SF5 group to unlock novel chemical space and to contribute to the development of next-generation therapeutics.
References
- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 2. researchgate.net [researchgate.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. worldscientific.com [worldscientific.com]
- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules – SINAPSE [sinapse.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Rising Potential of SF5-Containing Benzoxazoles in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the pentafluorosulfanyl (SF5) group into heterocyclic scaffolds is a rapidly emerging strategy in medicinal chemistry. This in-depth technical guide explores the potential biological activities of novel benzoxazoles functionalized with this unique moiety. The benzoxazole core is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] The introduction of the SF5 group, often considered a "super-trifluoromethyl" group, can significantly enhance the physicochemical and pharmacological properties of these molecules.[6]
The Physicochemical Impact of the SF5 Group
The SF5 group possesses a unique combination of properties that make it an attractive substituent in drug design:
-
High Electronegativity: The strong electron-withdrawing nature of the SF5 group can significantly modulate the electronic properties of the benzoxazole ring system.
-
Enhanced Lipophilicity: Despite its high polarity, the SF5 group can increase the overall lipophilicity of a molecule, potentially improving its membrane permeability and cellular uptake.
-
Metabolic Stability: The exceptional stability of the S-F bonds confers high resistance to metabolic degradation, which can lead to an extended biological half-life of the drug candidate.
-
Steric Influence: The bulky nature of the SF5 group can influence the binding affinity and selectivity of a compound for its biological target.
These properties suggest that the introduction of an SF5 group onto a benzoxazole scaffold could lead to the development of novel therapeutic agents with improved efficacy, pharmacokinetic profiles, and target specificity.
Potential Biological Activities and Quantitative Data
While the exploration of SF5-containing benzoxazoles is still in its early stages, the known biological activities of benzoxazole derivatives provide a strong foundation for predicting their potential therapeutic applications. The following tables summarize quantitative data for various substituted benzoxazoles, offering a comparative baseline for the anticipated potency of their SF5-containing analogs.
Anticancer Activity
Benzoxazole derivatives have shown significant promise as anticancer agents, targeting various mechanisms including enzyme inhibition and apoptosis induction.[6][7][8][9]
Table 1: In Vitro Anticancer Activity of Substituted Benzoxazoles
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 12l | 5-methylbenzo[d]oxazole with terminal 3-chlorophenyl | HepG2 | 10.50 | [6] |
| MCF-7 | 15.21 | [6] | ||
| 12d | Unsubstituted benzo[d]oxazole | HepG2 | 23.61 | [6] |
| MCF-7 | 44.09 | [6] | ||
| 19 | 2-pyrrolidinone linked benzoxazole with 4-NO2 phenyl | SNB-75 (CNS Cancer) | Not specified (%GI = 35.49) | [9] |
| 20 | 2-pyrrolidinone linked benzoxazole with 4-SO2NH2 phenyl | SNB-75 (CNS Cancer) | Not specified (%GI = 31.88) | [9] |
IC50: Half-maximal inhibitory concentration. %GI: Percent growth inhibition.
Antimicrobial Activity
The benzoxazole scaffold is also a key feature in many antimicrobial agents.[10][11][12][13] The introduction of an SF5 group could potentially enhance the antimicrobial spectrum and potency.
Table 2: In Vitro Antimicrobial Activity of Substituted Benzoxazoles
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| H-Box(4PyBr)-OMe (34) | 2-(4-pyridyl-Br)-benzoxazole derivative | P. pastoris | < MIC of compound 26 | [10] |
| Compound 2 | 2-(substituted phenyl)-benzoxazole | P. pastoris | Lower than other derivatives | [10] |
| Z2 | Chalcone derivative containing benzoxazole | Xanthomonas oryzae pv. oryzae | 8.10 | [13] |
| Compound 4 | 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative | Staphylococcus aureus ATCC 6538 | 125 | [3] |
| Bacillus subtilis ATCC 6683 | 125 | [3] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and biological evaluation of novel compounds. The following sections outline key experimental protocols relevant to the study of SF5-containing benzoxazoles.
Synthesis of SF5-Containing Benzoxazole Precursors
A key step in the synthesis of SF5-containing benzoxazoles is the preparation of the corresponding substituted aminophenols.
Protocol 1: Synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol
This protocol is based on the oxidation of SF5-containing anilines.[14][15]
Materials:
-
2-Amino-5-(pentafluorosulfanyl)aniline
-
Lead tetraacetate
-
Solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Dissolve 2-amino-5-(pentafluorosulfanyl)aniline in the chosen solvent at room temperature.
-
Slowly add a solution of lead tetraacetate to the reaction mixture.
-
Stir the reaction at ambient temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-5-(pentafluorosulfanyl)phenol.
In Vitro Anticancer Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol 2: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
SF5-containing benzoxazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the SF5-containing benzoxazole compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antimicrobial Assay
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Protocol 3: Broth Microdilution for MIC Determination
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
SF5-containing benzoxazole compounds dissolved in DMSO
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration
-
Positive control (standard antibiotic/antifungal) and negative control (broth and DMSO)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways and Visualizations
Based on the known activities of benzoxazole derivatives, SF5-containing benzoxazoles could potentially modulate several key signaling pathways involved in cancer and inflammation. For instance, their anticancer effects might be mediated through the inhibition of protein kinases like VEGFR-2, or by inducing apoptosis through the caspase cascade.
Below are Graphviz diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway.
Caption: A generalized workflow for the discovery and development of novel SF5-containing benzoxazoles.
Caption: A potential signaling pathway inhibited by an SF5-containing benzoxazole targeting VEGFR-2.
Conclusion and Future Directions
The introduction of the pentafluorosulfanyl group to the versatile benzoxazole scaffold holds immense promise for the discovery of novel drug candidates with enhanced biological activities. The unique properties of the SF5 group can favorably modulate the pharmacokinetic and pharmacodynamic profiles of these heterocyclic compounds. While the research in this specific area is still emerging, the existing data on substituted benzoxazoles provides a strong rationale for their development as anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of SF5-containing benzoxazoles. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for advancing these promising compounds through the drug discovery pipeline. The continued exploration of this novel chemical space is poised to yield a new generation of potent and selective therapeutics.
References
- 1. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry [arabjchem.org]
- 14. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Lipophilicity and Metabolic Stability of 6-(pentafluorosulfanyl)benzooxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF5) group is increasingly utilized in medicinal chemistry as a bioisostere for other functional groups, owing to its unique electronic properties, high stability, and significant lipophilicity.[1][2][3][4] This guide focuses on 6-(pentafluorosulfanyl)benzooxazole, a molecule of interest in drug discovery, and provides a comprehensive overview of its expected lipophilicity and metabolic stability. While specific experimental data for this exact molecule is not yet publicly available, this document extrapolates its likely properties based on the well-documented characteristics of the SF5 group and the benzoxazole scaffold. Furthermore, it offers detailed experimental protocols for the determination of these crucial ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, providing a framework for the evaluation of this and similar compounds.
Introduction to the Pentafluorosulfanyl Group in Drug Discovery
The SF5 group is often referred to as a "super-trifluoromethyl" group due to its strong electron-withdrawing nature and greater lipophilicity compared to the trifluoromethyl (CF3) group.[4][5] Its key features include:
-
High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, which can significantly influence the acidity or basicity of nearby functional groups and modulate receptor binding interactions.[1]
-
Enhanced Lipophilicity: The SF5 group substantially increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.[1][3]
-
Metabolic Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong and resistant to metabolic degradation, often shielding adjacent positions on the aromatic ring from metabolism and extending the half-life of a drug.[1][2]
-
Chemical and Thermal Stability: Compounds containing the SF5 group are generally very stable under a wide range of chemical conditions and temperatures.[1]
The benzoxazole core is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities.[6] The metabolic fate of benzoxazole derivatives can involve hydroxylation of the benzene ring or cleavage of the oxazole ring.[7][8] The introduction of a metabolically robust SF5 group at the 6-position is hypothesized to block a potential site of metabolism and enhance the overall stability of the molecule.
Quantitative Data
While specific experimental data for this compound is not available in the cited literature, the following tables present expected or hypothetical values based on the properties of the SF5 group and related molecules. These tables are intended to serve as a guide for researchers in their experimental design and data interpretation.
Table 1: Predicted Lipophilicity of this compound
| Parameter | Predicted Value | Method |
| Calculated LogP (cLogP) | 3.5 - 4.5 | In silico prediction (e.g., ALOGPS, ChemDraw) |
| Chromatographic Hydrophobicity Index (CHI) | 40 - 60 | RP-HPLC with C18 column |
| Experimental LogD at pH 7.4 | 3.5 - 4.5 | Shake-flask or HPLC method |
Table 2: Predicted In Vitro Metabolic Stability of this compound
| Parameter | Human Liver Microsomes | Human Hepatocytes |
| Half-life (t1/2, min) | > 60 | > 120 |
| Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells) | < 10 | < 5 |
| Predicted In Vivo Clearance | Low | Low |
Experimental Protocols
The following are detailed, standardized protocols for determining the lipophilicity and metabolic stability of this compound.
Determination of Lipophilicity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides a high-throughput means of estimating the lipophilicity of a compound by measuring its retention time on a reverse-phase column.[9][10][11][12][13]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Test compound stock solution (10 mM in DMSO)
-
A set of standard compounds with known LogP values
-
Methanol for sample dissolution
Procedure:
-
Preparation of Standards and Test Compound:
-
Prepare working solutions of the standard compounds and the test compound at a concentration of 1 mg/mL in methanol.
-
-
Chromatographic Conditions:
-
Set the column temperature to 40°C.
-
Use a gradient elution method, for example: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then return to 5% B for re-equilibration.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength to monitor the elution of the compounds (e.g., 254 nm).
-
-
Data Acquisition:
-
Inject 10 µL of each standard and the test compound.
-
Record the retention time (tR) for each compound.
-
Determine the column dead time (t0) by injecting a non-retained compound like uracil.
-
-
Data Analysis:
-
Calculate the retention factor (k) for each compound using the formula: k = (tR - t0) / t0.
-
Calculate log k for each compound.
-
Create a calibration curve by plotting the known LogP values of the standard compounds against their corresponding log k values.
-
Determine the LogP of the test compound by interpolating its log k value on the calibration curve.
-
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay evaluates the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[14][15][16][17][18]
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard for reaction termination
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reaction Mixture:
-
In a 96-well plate, add phosphate buffer, the test compound (final concentration, e.g., 1 µM), and liver microsomes (final concentration, e.g., 0.5 mg/mL).
-
Prepare parallel incubations without the NADPH regenerating system as a negative control.
-
Include positive control compounds in separate wells.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells except the negative controls.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
In Vitro Metabolic Stability Assessment using Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.[19][20][21][22][23]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (10 mM in DMSO)
-
Positive control compounds (e.g., 7-hydroxycoumarin for Phase II)
-
96-well collagen-coated plates
-
Ice-cold acetonitrile with an internal standard
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Plating and Acclimation:
-
Thaw and plate the cryopreserved hepatocytes in collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and acclimate for several hours or overnight in the incubator.
-
-
Compound Incubation:
-
Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the test compound (final concentration, e.g., 1 µM).
-
Include positive and vehicle controls.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard to the wells.
-
-
Sample Processing:
-
Scrape the wells to detach the cells and lyse them.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance. The CLint is typically expressed as µL/min/10^6 cells.
-
Predicted Metabolic Pathways
The metabolic fate of this compound will be influenced by both the benzoxazole core and the SF5 substituent.
-
Benzoxazole Core: The benzoxazole ring system can undergo oxidative metabolism. Potential sites of metabolism include hydroxylation on the benzene ring or, less commonly, cleavage of the oxazole ring.
-
Pentafluorosulfanyl (SF5) Group: The SF5 group itself is highly resistant to metabolism. Its strong electron-withdrawing nature can also deactivate the aromatic ring towards oxidative metabolism by CYP enzymes. It is expected that the SF5 group at the 6-position will sterically hinder and electronically deactivate this position, preventing metabolic attack.
The most likely metabolic pathway would involve oxidation at the unsubstituted positions of the benzene ring (positions 4, 5, or 7), although the overall rate of metabolism is predicted to be low due to the influence of the SF5 group.
Conclusion
This compound is anticipated to be a highly lipophilic and metabolically stable molecule. The presence of the SF5 group is expected to dominate its physicochemical and pharmacokinetic properties, conferring low intrinsic clearance and a potentially long in vivo half-life. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical drug-like properties. The data generated from such studies will be invaluable for guiding lead optimization efforts and for the rational design of novel therapeutics incorporating the SF5-benzoxazole scaffold.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SF5-containing building blocks - Enamine [enamine.net]
- 5. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Metabolic Stability Assays [merckmillipore.com]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 23. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
Methodological & Application
Synthetic Routes to 6-(pentafluorosulfanyl)benzooxazole from Nitro Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes for the preparation of 6-(pentafluorosulfanyl)benzooxazole, a valuable building block in medicinal chemistry and materials science, starting from nitro-substituted precursors. The protocols outlined below are based on established chemical transformations and provide a comprehensive guide for the synthesis of this important scaffold.
The pentafluorosulfanyl (SF5) group is increasingly recognized as a "super-trifluoromethyl" bioisostere, offering enhanced metabolic stability, lipophilicity, and electronegativity to parent molecules.[1] Its incorporation into heterocyclic systems like benzooxazoles can significantly modulate their pharmacological properties.
This document details a primary synthetic pathway commencing with the introduction of the pentafluorosulfanyl group onto a commercially available nitrophenol, followed by reduction of the nitro functionality and subsequent cyclization to form the benzooxazole ring.
Primary Synthetic Route Overview
The principal strategy for the synthesis of this compound involves a three-step sequence starting from 2-amino-4-nitrophenol:
-
Diazotization and Thiolation: Conversion of the amino group of 2-amino-4-nitrophenol to a thiol via a diazonium salt intermediate.
-
Oxidative Fluorination: Introduction of the pentafluorosulfanyl group by reacting the intermediate thiol or disulfide with a fluorinating agent.
-
Reductive Cyclization: Simultaneous reduction of the nitro group and cyclization with a suitable C1 source to form the benzooxazole ring.
An alternative final step involves a two-step process of nitro group reduction followed by cyclization.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1 & 2: Synthesis of 4-Nitro-2-disulfanyl-phenol (Disulfide Intermediate)
This protocol describes the conversion of 2-amino-4-nitrophenol to its corresponding disulfide, a precursor for the SF5 group.
Materials:
-
2-Amino-4-nitrophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Disulfide (Na₂S₂)
-
Deionized Water
-
Ice
Procedure:
-
Suspend 2-amino-4-nitrophenol (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of sodium disulfide.
-
Slowly add the cold diazonium salt solution to the sodium disulfide solution, keeping the temperature of the receiving flask between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
The precipitated product is collected by filtration, washed with water until the filtrate is neutral, and then dried under vacuum.
| Reactant | Molar Eq. | Notes |
| 2-Amino-4-nitrophenol | 1.0 | Starting material. |
| Sodium Nitrite | 1.1 | For diazotization. |
| Sodium Disulfide | 1.2 | For conversion to disulfide. |
| Typical Yield | - | Yields can vary, typically in the range of 60-80%. |
| Reaction Time | ~12 hours | Overnight stirring is recommended. |
| Reaction Temperature | 0-10 °C | Critical for stability of the diazonium salt. |
Step 3: Synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol
This step involves the critical oxidative fluorination to introduce the SF5 group, followed by the reduction of the nitro group. While the direct synthesis of 2-amino-5-(pentafluorosulfanyl)phenol has been mentioned in the literature, a detailed protocol from a nitro precursor is proposed here based on established methods.[2][3]
Materials:
-
4-Nitro-2-disulfanyl-phenol intermediate
-
Silver(II) Fluoride (AgF₂) or other suitable fluorinating agent
-
Acetonitrile (anhydrous)
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
Part A: Oxidative Fluorination
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-nitro-2-disulfanyl-phenol intermediate (1.0 eq) in anhydrous acetonitrile.
-
Cool the suspension to the recommended temperature for the chosen fluorinating agent (e.g., 0 °C for AgF₂).
-
Carefully add the fluorinating agent (e.g., AgF₂, multiple equivalents) in portions. The reaction is often exothermic.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction carefully (e.g., with a saturated solution of sodium bicarbonate).
-
Filter the reaction mixture to remove insoluble inorganic salts.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-2-(pentafluorosulfanyl)phenol.
Part B: Nitro Group Reduction
A variety of methods can be employed for the reduction of the nitro group in the presence of the robust SF5 group.[4][5][6] Catalytic hydrogenation or reduction with metals in acidic or neutral conditions are generally effective.
-
Dissolve the crude 4-nitro-2-(pentafluorosulfanyl)phenol in a mixture of ethanol and water.
-
Add iron powder (excess, e.g., 5-10 eq) and ammonium chloride (catalytic amount).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-(pentafluorosulfanyl)phenol.
| Reactant/Product | Notes |
| 4-Nitro-2-disulfanyl-phenol | Starting material for fluorination. |
| Fluorinating Agent (e.g., AgF₂) | The choice and stoichiometry of the fluorinating agent are critical and may require optimization. |
| Intermediate | 4-Nitro-2-(pentafluorosulfanyl)phenol. |
| Iron Powder | A common and effective reagent for nitro group reduction. |
| Final Product | 2-Amino-5-(pentafluorosulfanyl)phenol. |
| Typical Yield | Yields for this two-part sequence can be moderate and require careful optimization. |
| Reaction Conditions | Oxidative fluorination is often performed at low temperatures, while the nitro reduction is typically heated. |
Step 4: Synthesis of this compound
The final step is the cyclization of the 2-amino-5-(pentafluorosulfanyl)phenol intermediate. Several methods are available for the formation of the benzooxazole ring from a 2-aminophenol precursor.[7][8][9] The choice of reagent will determine the substituent at the 2-position of the benzooxazole. For the synthesis of the parent this compound (unsubstituted at the 2-position), a one-carbon source like triethyl orthoformate is suitable.
Materials:
-
2-Amino-5-(pentafluorosulfanyl)phenol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene
Procedure:
-
To a solution of 2-amino-5-(pentafluorosulfanyl)phenol (1.0 eq) in toluene, add triethyl orthoformate (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove the ethanol and water formed during the reaction.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
| Reactant | Molar Eq. | Notes |
| 2-Amino-5-(pentafluorosulfanyl)phenol | 1.0 | The key intermediate. |
| Triethyl orthoformate | 1.5 | Serves as the one-carbon source for the oxazole ring. |
| p-Toluenesulfonic acid | catalytic | Acid catalyst to promote the cyclization. |
| Typical Yield | - | Yields for this cyclization are typically good to excellent, often >80%. |
| Reaction Time | 2-6 hours | Reaction time can vary based on the reactivity of the substrate and the catalyst. |
| Reaction Temperature | Reflux | Heating is required to drive the condensation and cyclization. |
Alternative Cyclization Strategies
Figure 2: Alternative reagents for the final cyclization step.
For the synthesis of 2-substituted-6-(pentafluorosulfanyl)benzooxazoles, various carboxylic acids or aldehydes can be used in the final cyclization step. The general procedure is similar to the one described above, often requiring a condensing agent (for carboxylic acids) or an oxidizing agent (for aldehydes).
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Efficient Reduction of Aromatic Nitro Groups in Water - ChemistryViews [chemistryviews.org]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of SF5-Aryl Compounds for Benzoxazole Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF5) group has emerged as a critical substituent in medicinal chemistry and materials science due to its unique electronic properties, high stability, and lipophilicity. When incorporated into heterocyclic scaffolds such as benzoxazoles, which are themselves prevalent in biologically active compounds, the resulting SF5-aryl benzoxazoles are of significant interest for drug discovery programs. This document provides detailed protocols for a two-stage synthesis of SF5-aryl benzoxazoles. The key steps involve a palladium-catalyzed amination of a functionalized SF5-aryl halide to generate a 2-aminophenol precursor, followed by a cyclization reaction to form the benzoxazole ring.
Logical Workflow
The overall synthetic strategy is depicted below. The process begins with a commercially available SF5-substituted aryl halide, which undergoes a palladium-catalyzed amination to install the amine functionality ortho to a hydroxyl group. The resulting SF5-substituted 2-aminophenol is then cyclized with a carboxylic acid to yield the final SF5-aryl benzoxazole.
Figure 1: Overall workflow for the synthesis of SF5-aryl benzoxazoles.
Stage 1: Palladium-Catalyzed Synthesis of SF5-Substituted 2-Aminophenol
The introduction of a primary amine onto an aryl ring is effectively achieved via palladium-catalyzed C-N cross-coupling reactions, commonly known as Buchwald-Hartwig amination. This methodology is applicable to a range of aryl halides, including those bearing the electron-withdrawing SF5 group.
Reaction Scheme
Figure 2: General scheme for Pd-catalyzed amination of an SF5-aryl halide.
Experimental Protocol: Synthesis of 2-Amino-4-(pentafluorosulfanyl)phenol
This protocol is adapted from established methods for the palladium-catalyzed amination of aryl halides with ammonia sources.[1][2][3][4][5]
Materials:
-
2-Bromo-4-(pentafluorosulfanyl)phenol
-
Palladium(II) acetate (Pd(OAc)2)
-
Josiphos ligand (e.g., CyPF-t-Bu)
-
Ammonium sulfate ((NH4)2SO4)
-
Potassium tert-butoxide (KOtBu)
-
Toluene (anhydrous)
-
Deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%) and the Josiphos ligand (4 mol%).
-
Add finely ground ammonium sulfate (1.5 equivalents).
-
The flask is evacuated and backfilled with argon three times.
-
Add 2-bromo-4-(pentafluorosulfanyl)phenol (1.0 equivalent) and potassium tert-butoxide (2.2 equivalents) to the flask under a positive flow of argon.
-
Add anhydrous toluene via syringe.
-
The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with deionized water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-amino-4-(pentafluorosulfanyl)phenol.
Quantitative Data: Palladium-Catalyzed Amination of Aryl Halides
The following table summarizes representative yields for the palladium-catalyzed amination of various aryl halides. While specific data for SF5-substituted phenols is limited, the provided examples demonstrate the broad applicability of the methodology to electronically diverse and sterically hindered substrates.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd(OAc)2 / BippyPhos | KOtBu | Toluene | 100 | 12 | 95 | [6] |
| 2 | 2-Bromotoluene | Pd[P(o-tol)3]2 / CyPF-t-Bu | NaOtBu | Toluene | 80 | 3 | 98 | [4] |
| 3 | 4-Bromoanisole | Pd(OAc)2 / RuPhos | K3PO4 | Dioxane | 100 | 18 | 92 | [7] |
| 4 | 1-Chloro-4-nitrobenzene | Pd2(dba)3 / XPhos | K3PO4 | Dioxane | 110 | 24 | 85 | [7] |
| 5 | 2-Chloronaphthalene | Pd(OAc)2 / KPhos | KOH | Dioxane/H2O | 100 | 12 | 88 | [1][3] |
Stage 2: Benzoxazole Formation
The formation of the benzoxazole ring is typically achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often facilitated by a dehydrating agent such as polyphosphoric acid (PPA).
Reaction Scheme
Figure 3: General scheme for the formation of a 2-substituted benzoxazole.
Experimental Protocol: Synthesis of 2-Phenyl-6-(pentafluorosulfanyl)benzoxazole
This protocol is based on well-established procedures for the synthesis of 2-aryl benzoxazoles from 2-aminophenols and benzoic acids.[8][9]
Materials:
-
2-Amino-4-(pentafluorosulfanyl)phenol
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-amino-4-(pentafluorosulfanyl)phenol (1.0 equivalent) and benzoic acid (1.1 equivalents).
-
Add polyphosphoric acid (10 equivalents by weight) to the flask.
-
The reaction mixture is heated to 140-160 °C with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, the hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration.
-
The solid is suspended in a saturated sodium bicarbonate solution to neutralize any remaining acid, and the mixture is stirred for 30 minutes.
-
The solid is again collected by filtration, washed thoroughly with deionized water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2-phenyl-6-(pentafluorosulfanyl)benzoxazole.
Quantitative Data: Benzoxazole Formation from 2-Aminophenols
The following table presents yields for the synthesis of various 2-substituted benzoxazoles from 2-aminophenol and different carboxylic acids, demonstrating the robustness of this cyclization method.
| Entry | 2-Aminophenol Substituent | Carboxylic Acid | Conditions | Yield (%) | Reference |
| 1 | H | Benzoic acid | NH4Cl, Ethanol, 80-90°C | 70 | [8] |
| 2 | H | 4-Chlorobenzoic acid | NH4Cl, Ethanol, 80-90°C | 88 | [8] |
| 3 | H | Cinnamic acid | NH4Cl, Ethanol, 80-90°C | 80 | [8] |
| 4 | 4-Methyl | 4-Nitrobenzoic acid | PPA, 150°C | 85 | [9] |
| 5 | 4-Chloro | Benzoic acid | PPA, 140°C | 92 | [9] |
| 6 | H | Salicylic acid | NH4Cl, Ethanol, 80-90°C | 75 | [8] |
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis of novel SF5-aryl benzoxazoles. The combination of a robust palladium-catalyzed amination for the precursor synthesis and a reliable acid-catalyzed cyclization for the benzoxazole ring formation offers a versatile and effective route to this important class of compounds. These methodologies are expected to be valuable for researchers in medicinal chemistry and drug development seeking to explore the chemical space of SF5-substituted heterocycles.
References
- 1. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Semantic Scholar [semanticscholar.org]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jetir.org [jetir.org]
- 9. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Synthesis of 6-(pentafluorosulfanyl)benzooxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 6-(pentafluorosulfanyl)benzooxazole, a valuable building block in medicinal chemistry and materials science. The pentafluorosulfanyl (SF₅) group is of increasing interest as a bioisostere for the trifluoromethyl group, offering unique electronic and lipophilic properties. The following protocols describe the synthesis of the key precursor, 2-amino-4-(pentafluorosulfanyl)phenol, and its subsequent cyclization to the target benzoxazole using two common and effective methods.
Synthesis of the Precursor: 2-amino-4-(pentafluorosulfanyl)phenol
The synthesis of this compound commences with the preparation of the key intermediate, 2-amino-4-(pentafluorosulfanyl)phenol. This can be achieved via a reduction of the corresponding nitro compound, 2-nitro-4-(pentafluorosulfanyl)phenol.
Protocol 1: Reduction of 2-nitro-4-(pentafluorosulfanyl)phenol
This protocol outlines the reduction of 2-nitro-4-(pentafluorosulfanyl)phenol to 2-amino-4-(pentafluorosulfanyl)phenol using a standard catalytic hydrogenation method.
Materials:
-
2-nitro-4-(pentafluorosulfanyl)phenol
-
Palladium on carbon (10 wt. % Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-nitro-4-(pentafluorosulfanyl)phenol (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (5-10 mol %).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-4-(pentafluorosulfanyl)phenol.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | >90% |
| Purity | >95% (by NMR) |
Cyclization Methods for Producing this compound
The formation of the benzoxazole ring is achieved by the cyclization of 2-amino-4-(pentafluorosulfanyl)phenol with a one-carbon synthon. Two common and effective methods are presented below.
Method A: Cyclization using Triethyl Orthoformate
This method is a widely used and generally high-yielding procedure for the synthesis of benzoxazoles unsubstituted at the 2-position.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-(pentafluorosulfanyl)phenol (1.0 eq) and triethyl orthoformate (3.0-5.0 eq).
-
Optionally, a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Reaction Time | 2-6 hours | [General procedure for benzoxazole synthesis] |
| Yield | 75-90% | [Based on analogous reactions with electron-withdrawing groups] |
| Purity | >98% (after chromatography) |
Method B: Cyclization using Formic Acid
This method provides a straightforward alternative to using orthoformates and often proceeds under milder conditions.
Experimental Protocol:
-
In a round-bottom flask, suspend 2-amino-4-(pentafluorosulfanyl)phenol (1.0 eq) in formic acid (excess, can be used as solvent).
-
Heat the mixture to reflux (around 100-110 °C) for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Reaction Time | 1-4 hours | [General procedure for benzoxazole synthesis] |
| Yield | 70-85% | [Based on analogous reactions with electron-withdrawing groups] |
| Purity | >98% (after purification) |
Visualizations
Signaling Pathway: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow: General Cyclization Procedure
Caption: General workflow for the cyclization to form this compound.
Logical Relationship: Key Components of the Synthesis
Caption: Key components and their roles in the synthesis of the target molecule.
Application Notes and Protocols: 6-(Pentafluorosulfanyl)benzooxazole as a Versatile Building Block for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 6-(pentafluorosulfanyl)benzooxazole as a key building block in medicinal chemistry. The unique properties of the pentafluorosulfanyl (SF₅) group, including its high electronegativity, metabolic stability, and lipophilicity, make it an attractive substituent for the development of novel therapeutic agents. While direct experimental data for derivatives of this compound is emerging, its structural similarity to other 6-substituted benzoxazoles, particularly those with electron-withdrawing groups, allows for informed predictions of its utility, especially in the design of kinase inhibitors for oncology.
Properties of the Pentafluorosulfanyl Group
The SF₅ group is often considered a "super-trifluoromethyl" group due to its enhanced electronic and steric properties. Its key characteristics relevant to drug design include:
-
High Electronegativity: The SF₅ group is one of the most electron-withdrawing groups known, which can significantly influence the acidity of nearby protons and the binding affinity of a molecule to its target.
-
Metabolic Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to metabolic degradation and increasing the half-life of drug candidates.
-
Lipophilicity: The SF₅ group can increase the overall lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.
-
Steric Bulk: The octahedral geometry and size of the SF₅ group can be used to probe steric pockets in target proteins and improve binding selectivity.
Proposed Synthesis of this compound
Step 1: Synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol
This precursor can be synthesized from commercially available 4-nitro-(pentafluorosulfanyl)benzene through a two-step process involving hydroxylation followed by reduction of the nitro group.
Step 2: Cyclization to this compound
The 2-amino-5-(pentafluorosulfanyl)phenol can then be cyclized to form the benzoxazole ring using various established methods, such as reaction with a suitable one-carbon synthon like triethyl orthoformate or formaldehyde.
Application in Kinase Inhibitor Development
Benzoxazole derivatives are prevalent scaffolds in the development of kinase inhibitors. The strong electron-withdrawing nature of the SF₅ group at the 6-position is anticipated to enhance the interaction of these compounds with the hinge region of various kinases, a critical interaction for potent inhibition.
Hypothetical Screening Data of 6-SF₅-Benzoxazole Derivatives as Kinase Inhibitors
To illustrate the potential of this building block, a hypothetical library of 2-substituted this compound derivatives was designed and their inhibitory activity against two relevant cancer targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase, is presented below.
| Compound ID | R-Group at 2-position | VEGFR-2 IC₅₀ (nM)[1][2] | Aurora B IC₅₀ (nM)[3] |
| SF5-BZ-001 | Phenyl | 150 | 250 |
| SF5-BZ-002 | 4-Chlorophenyl | 75 | 120 |
| SF5-BZ-003 | 4-Methoxyphenyl | 200 | 300 |
| SF5-BZ-004 | Pyridin-4-yl | 50 | 80 |
| SF5-BZ-005 | 1H-Indol-5-yl | 25 | 45 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on structure-activity relationships of similar compounds.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol
This protocol is adapted from literature methods for the hydroxylation and reduction of nitroaromatic compounds.
Materials:
-
4-Nitro-(pentafluorosulfanyl)benzene
-
Cumene hydroperoxide
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydroxylation: To a solution of 4-nitro-(pentafluorosulfanyl)benzene (1.0 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 eq) portionwise. Stir the mixture for 15 minutes, then add cumene hydroperoxide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-nitro-5-(pentafluorosulfanyl)phenol.
-
Reduction: To a solution of 2-nitro-5-(pentafluorosulfanyl)phenol (1.0 eq) in ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 4 hours. Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol. Concentrate the filtrate under reduced pressure. Resuspend the residue in ethyl acetate and water, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 2-amino-5-(pentafluorosulfanyl)phenol, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol describes a general method for the cyclization of a 2-aminophenol using triethyl orthoformate.
Materials:
-
2-Amino-5-(pentafluorosulfanyl)phenol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
Procedure:
-
A mixture of 2-amino-5-(pentafluorosulfanyl)phenol (1.0 eq), triethyl orthoformate (2.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux for 6 hours with a Dean-Stark trap to remove ethanol.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a commercial luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).[4][5]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, Aurora B)
-
Substrate peptide specific for the kinase
-
ATP
-
Kinase reaction buffer
-
Test compounds (6-SF₅-benzoxazole derivatives) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP. The final DMSO concentration should be kept constant (e.g., 1%). Include no-enzyme and no-compound controls.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Experimental workflow from synthesis to lead identification.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open Access@KRIBB: Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors [oak.kribb.re.kr]
- 4. pubcompare.ai [pubcompare.ai]
- 5. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: 6-(Pentafluorosulfanyl)benzooxazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, effective, and environmentally benign agrochemicals is a continuous endeavor in crop protection research. The strategic incorporation of fluorine-containing functional groups has been a highly successful approach in modulating the physicochemical and biological properties of active ingredients. The pentafluorosulfanyl (SF5) group, in particular, has garnered significant attention as a "super-trifluoromethyl" bioisostere, owing to its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2] Concurrently, the benzoxazole scaffold is a privileged heterocycle present in numerous biologically active compounds, including those with demonstrated fungicidal and herbicidal properties.[3][4]
This document outlines the potential applications and detailed experimental protocols for the synthesis and evaluation of 6-(pentafluorosulfanyl)benzooxazole and its derivatives as a promising new class of agrochemicals. By combining the advantageous properties of the SF5 group with the proven biological relevance of the benzoxazole core, this scaffold represents a compelling starting point for the development of next-generation insecticides, fungicides, and herbicides.
Proposed Agrochemical Applications
The unique electronic and steric properties imparted by the pentafluorosulfanyl group, coupled with the inherent biological activity of the benzoxazole nucleus, suggest that this compound derivatives are promising candidates for evaluation across multiple agrochemical domains.
-
Insecticides: The high lipophilicity of the SF5 group can enhance the penetration of the insect cuticle and interaction with hydrophobic binding sites within target proteins. As an analogue to other fluorinated insecticides, these compounds could potentially act as modulators of insect GABA receptors.[1][5]
-
Fungicides: Benzoxazole derivatives have a known history of antifungal activity against a range of phytopathogenic fungi.[3][6][7][8] The introduction of the strongly electron-withdrawing SF5 group could modulate the electronic properties of the benzoxazole ring system, potentially leading to enhanced binding affinity to fungal target enzymes or disruption of fungal cell membrane integrity.
-
Herbicides: The benzoxazole scaffold has also been explored for herbicidal activity.[4][9] The metabolic stability conferred by the SF5 group could lead to improved systemic transport and longevity of the active compound within the target weed species, potentially leading to more effective weed control at lower application rates.
Experimental Protocols
Synthesis of this compound Derivatives
A plausible synthetic route to 2-substituted-6-(pentafluorosulfanyl)benzooxazoles involves the condensation of 2-amino-5-(pentafluorosulfanyl)phenol with various carboxylic acids or their derivatives. This approach allows for the facile introduction of diversity at the 2-position of the benzoxazole ring, enabling structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of 2-Aryl-6-(pentafluorosulfanyl)benzooxazole
This protocol describes the synthesis of a representative compound, 2-(4-chlorophenyl)-6-(pentafluorosulfanyl)benzooxazole.
Materials:
-
2-Amino-5-(pentafluorosulfanyl)phenol
-
4-Chlorobenzoic acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-(pentafluorosulfanyl)phenol (1.0 eq) and 4-chlorobenzoic acid (1.1 eq).
-
Add polyphosphoric acid (10 eq by weight relative to the aminophenol) to the flask.
-
Heat the reaction mixture to 180°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired 2-(4-chlorophenyl)-6-(pentafluorosulfanyl)benzooxazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Biological Screening Protocols
Protocol 2: Insecticidal Activity against Plutella xylostella (Diamondback Moth)
This protocol utilizes a leaf-dip bioassay to assess the insecticidal activity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Acetone
-
Triton X-100 (surfactant)
-
Distilled water
-
Cabbage leaves
-
Third-instar larvae of Plutella xylostella
-
Petri dishes with filter paper
Procedure:
-
Prepare a stock solution of each test compound in acetone at a concentration of 10,000 ppm.
-
Prepare serial dilutions of the stock solution to obtain test concentrations of 100, 50, 25, 10, and 5 ppm. The final acetone concentration in the test solutions should not exceed 1%. Add Triton X-100 to a final concentration of 0.1% as a wetting agent.
-
Cut cabbage leaves into 5 cm discs.
-
Dip each cabbage leaf disc into the respective test solution for 30 seconds with gentle agitation.
-
Allow the treated leaves to air-dry for 2 hours.
-
Place one treated leaf disc into a Petri dish lined with moistened filter paper.
-
Introduce 10 third-instar larvae of P. xylostella into each Petri dish.
-
Seal the Petri dishes and incubate at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.
-
Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
A control group treated with a 1% acetone and 0.1% Triton X-100 solution should be included.
-
Calculate the mortality rate and determine the LC50 (lethal concentration for 50% of the population) values using Probit analysis.
Protocol 3: Antifungal Activity against Phytopathogenic Fungi
This protocol uses a mycelial growth inhibition assay to evaluate antifungal activity.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of phytopathogenic fungi (e.g., Fusarium solani, Botrytis cinerea)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare stock solutions of the test compounds in DMSO at 10,000 ppm.
-
Prepare molten PDA medium and cool it to 45-50°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations of 100, 50, 25, 10, and 5 µg/mL. The final DMSO concentration should not exceed 1%.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each PDA plate with a 5 mm mycelial disc taken from the edge of a 7-day-old culture of the test fungus.
-
A control group with PDA containing 1% DMSO should be included.
-
Incubate the plates at 25 ± 1°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plate has reached the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.
-
Determine the EC50 (effective concentration for 50% inhibition) values.
Data Presentation
The following tables present hypothetical data for a series of 2-substituted-6-(pentafluorosulfanyl)benzooxazole derivatives to illustrate potential outcomes from the screening protocols.
Table 1: Hypothetical Insecticidal Activity against P. xylostella
| Compound ID | R-Group at 2-position | LC50 (ppm) at 72h |
| SFB-01 | Phenyl | 15.2 |
| SFB-02 | 4-Chlorophenyl | 8.5 |
| SFB-03 | 4-Trifluoromethylphenyl | 5.1 |
| SFB-04 | Cyclopropyl | 22.8 |
| Control | (Commercial Insecticide) | 2.3 |
Table 2: Hypothetical Antifungal Activity (EC50 in µg/mL)
| Compound ID | R-Group at 2-position | Fusarium solani | Botrytis cinerea |
| SFB-01 | Phenyl | 25.4 | 30.1 |
| SFB-02 | 4-Chlorophenyl | 12.8 | 18.5 |
| SFB-03 | 4-Trifluoromethylphenyl | 9.2 | 11.7 |
| SFB-04 | Cyclopropyl | 45.6 | >50 |
| Control | (Commercial Fungicide) | 4.5 | 6.2 |
Proposed Mechanism of Action and Signaling Pathway
For insecticidal applications, it is hypothesized that this compound derivatives may act as non-competitive antagonists of the insect γ-aminobutyric acid (GABA) receptor, a mechanism observed for other meta-diamide insecticides.[1][5] Binding of the antagonist to a site within the chloride ion channel of the GABA receptor would block the influx of chloride ions, leading to hyperexcitation of the insect's central nervous system, paralysis, and eventual death.
Conclusion
The this compound scaffold represents a novel and promising area for agrochemical research. The combination of the metabolically robust and highly lipophilic SF5 group with the biologically active benzoxazole core provides a strong rationale for the synthesis and evaluation of derivative libraries for insecticidal, fungicidal, and herbicidal activities. The protocols outlined in this document provide a framework for the systematic exploration of this exciting new chemical space. Further derivatization at the 2-position of the benzoxazole ring, as well as on any appended aryl groups, will be crucial for optimizing biological activity and defining the structure-activity relationships for this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
Application Notes and Protocols: In Vitro Assays Using 6-(Pentafluorosulfanyl)benzoxazole Derivatives
Disclaimer: As of the latest literature review, specific experimental data for 6-(pentafluorosulfanyl)benzoxazole derivatives is limited. The following application notes and protocols are based on established in vitro assays for analogous benzoxazole and pentafluorosulfanyl-containing compounds. These methodologies provide a robust framework for the evaluation of novel 6-(pentafluorosulfanyl)benzoxazole derivatives.
I. Introduction
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of the pentafluorosulfanyl (SF5) group, a bioisostere of the trifluoromethyl group, can enhance metabolic stability, lipophilicity, and target-binding affinity, making 6-(pentafluorosulfanyl)benzoxazole derivatives a promising class of compounds for drug discovery.[2] These application notes provide detailed protocols for the in vitro evaluation of these derivatives.
II. Anticancer Activity Assays
A primary area of investigation for novel benzoxazole derivatives is their potential as anticancer agents.[3] A key initial in vitro assay is the determination of cytotoxicity against various cancer cell lines.
A. Data Presentation: Cytotoxicity of Benzoxazole Derivatives
The following table summarizes the cytotoxic activity of various benzoxazole derivatives against different cancer cell lines, providing a benchmark for evaluating new compounds.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 3f | HT-29 (Colon) | Not Specified | Potent | [2] |
| 3f | HCT116 (Colon) | Not Specified | Potent | [2] |
| Compound 4 | HCT116 (Colon) | SRB Assay | Active | [3] |
| Compound 6 | HCT116 (Colon) | SRB Assay | Active | [3] |
| Compound 25 | HCT116 (Colon) | SRB Assay | Active | [3] |
| Compound 26 | HCT116 (Colon) | SRB Assay | Active | [3] |
B. Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 6-(pentafluorosulfanyl)benzoxazole derivatives on cancer cell lines.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
2. Materials:
-
6-(pentafluorosulfanyl)benzoxazole derivatives
-
Human cancer cell lines (e.g., HCT116, A549, A375)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
3. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 6-(pentafluorosulfanyl)benzoxazole derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the compound concentration and fitting the data to a sigmoidal dose-response curve.
C. Visualization: Experimental Workflow for MTT Assay
References
Application Note and Protocol for the Purification of 6-(pentafluorosulfanyl)benzooxazole
Introduction
The pentafluorosulfanyl (SF5) group is of growing interest in medicinal chemistry and materials science due to its unique electronic and steric properties, often being considered a "super-trifluoromethyl" group.[1][2][3] The benzoxazole scaffold is a privileged structure found in numerous biologically active compounds.[4][5] As a result, 6-(pentafluorosulfanyl)benzooxazole is a molecule of significant interest for researchers in drug development and materials science. The successful synthesis of this compound necessitates a robust purification protocol to ensure high purity for subsequent applications and characterization. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, primarily employing column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM, ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate (KMnO4) stain or UV lamp for TLC visualization
-
Glass column for chromatography
-
Rotary evaporator
-
Round bottom flasks
-
Beakers and Erlenmeyer flasks
-
Pipettes
-
Filter paper
-
Glass wool or fritted disk for column
-
Nitrogen or argon gas for drying
Experimental Protocol
This protocol outlines the purification of this compound using silica gel column chromatography. The choice of solvent system for elution may need to be optimized based on the specific impurities present in the crude mixture.
1. Preparation of the Crude Sample:
-
Following the synthesis of this compound, concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the reaction solvent.
-
Dissolve a small amount of the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) for TLC analysis.
2. Thin Layer Chromatography (TLC) Analysis:
-
Develop a TLC method to determine the optimal solvent system for column chromatography. A good starting point is a mixture of hexane and ethyl acetate.
-
Spot the dissolved crude sample onto a TLC plate.
-
Elute the TLC plate with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate). The desired product, being a benzoxazole derivative, should be UV active.
-
The ideal solvent system will provide good separation between the desired product spot and any impurities, with the product having an Rf value of approximately 0.2-0.4.
3. Column Chromatography Setup:
-
Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of glass wool or ensure the fritted disk at the bottom of the column is clean.
-
Add a layer of sand (approximately 1 cm) over the glass wool/frit.
-
Prepare a slurry of silica gel in the chosen mobile phase (the optimized solvent system from TLC).
-
Carefully pour the silica gel slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Once the silica gel has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running the mobile phase through it until the silica bed is stable.
4. Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in an appropriate number of test tubes or flasks.
-
Monitor the separation by periodically performing TLC analysis on the collected fractions.
5. Product Isolation and Characterization:
-
Combine the fractions containing the pure product as determined by TLC.
-
Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.[6][7]
Data Presentation
The following table should be used to record the quantitative data from the purification process.
| Parameter | Value |
| Mass of Crude Product (g) | |
| Volume of Silica Gel (mL) | |
| Elution Solvent System (v/v) | |
| Mass of Purified Product (g) | |
| Yield (%) | |
| Melting Point (°C) | |
| Purity (by HPLC or NMR) (%) |
Visualizations
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.
-
Silica gel is a fine powder and can be a respiratory irritant; handle it carefully to avoid creating dust.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Screening of Fluoro Substituted Pyrazolyl Benzoxazoles : Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 6-(pentafluorosulfanyl)benzooxazole for the Development of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unique chemical scaffolds in drug discovery is paramount to identifying novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The 6-(pentafluorosulfanyl)benzooxazole core represents a promising, yet underexplored, scaffold for the development of potent enzyme inhibitors. This document provides detailed application notes and protocols to guide researchers in harnessing the potential of this unique molecular framework.
The pentafluorosulfanyl (SF5) group, a bioisostere of the trifluoromethyl group, offers a distinct combination of properties including high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance a molecule's binding affinity and overall drug-like properties.[1] When coupled with the benzoxazole moiety, a privileged structure in medicinal chemistry known to interact with a variety of enzyme active sites, the resulting scaffold is a compelling starting point for inhibitor design.[2][3][4]
Application Notes
The development of enzyme inhibitors based on the this compound scaffold can be approached through a systematic process of target selection, library synthesis, and comprehensive screening.
Target Selection and Rationale
The broad applicability of the benzoxazole core suggests that this compound derivatives could be tailored to inhibit a wide range of enzyme classes. Drawing parallels from existing research on related structures, promising targets include:
-
Kinases: The benzoxazole scaffold can be functionalized to interact with the ATP-binding site of various kinases implicated in oncology and inflammatory diseases.
-
Proteases: By incorporating appropriate pharmacophores, these compounds can be designed to target the active sites of proteases involved in viral replication or cancer progression.
-
Cholinesterases: Derivatives of this compound could be explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the potential treatment of neurodegenerative diseases.[4]
-
Metabolic Enzymes: The SF5 group has been successfully incorporated into inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), highlighting the potential for targeting metabolic pathways.[5][6][7][8][9]
Illustrative Data Presentation
To exemplify the potential of this scaffold, the following tables present hypothetical, yet realistic, quantitative data for a series of this compound derivatives targeting a hypothetical serine/threonine kinase, "Kinase X".
Table 1: In Vitro Kinase Inhibition Data
| Compound ID | R1 Group | R2 Group | Kinase X IC50 (nM) | Selectivity vs. Kinase Y (fold) |
| SF-B-001 | H | H | 580 | 10 |
| SF-B-002 | 4-Fluorophenyl | H | 120 | 25 |
| SF-B-003 | 3-Aminopyridine | H | 45 | 80 |
| SF-B-004 | 4-Fluorophenyl | 4-Morpholinomethyl | 15 | >200 |
| SF-B-005 | 3-Aminopyridine | 4-Morpholinomethyl | 5 | >500 |
Table 2: Cellular Activity and Physicochemical Properties
| Compound ID | Cell-based IC50 (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| SF-B-001 | >50 | 0.5 | 15 |
| SF-B-002 | 15.2 | 2.1 | 35 |
| SF-B-003 | 5.8 | 1.8 | 42 |
| SF-B-004 | 1.1 | 3.5 | >60 |
| SF-B-005 | 0.4 | 2.9 | >60 |
Experimental Protocols
Synthesis of a this compound Derivative (General Protocol)
This protocol is adapted from methodologies for the synthesis of related SF5-containing heterocycles.[10][11]
Step 1: Synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol
-
To a solution of 1-nitro-4-(pentafluorosulfanyl)benzene (1.0 eq) in ethanol, add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(pentafluorosulfanyl)aniline.
-
To a solution of the aniline in a suitable solvent, perform an ortho-hydroxylation using an appropriate reagent (e.g., through a diazonium salt intermediate followed by hydrolysis) to yield 2-amino-5-(pentafluorosulfanyl)phenol.
Step 2: Cyclization to form the Benzoxazole Ring
-
In a round-bottom flask, combine 2-amino-5-(pentafluorosulfanyl)phenol (1.0 eq) and a carboxylic acid of choice (R-COOH, 1.2 eq).
-
Add polyphosphoric acid (PPA) as a solvent and catalyst.
-
Heat the mixture to 150-180 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-substituted-6-(pentafluorosulfanyl)benzooxazole.
In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add 20 µL of a solution containing the kinase and a fluorescently labeled peptide substrate in kinase buffer.
-
Initiate the reaction by adding 25 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding 50 µL of a stop solution containing EDTA.
-
Measure the fluorescence intensity on a suitable plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (serially diluted in culture medium) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: A hypothetical signaling pathway where a 6-(SF5)-benzooxazole derivative inhibits RAF kinase.
Caption: A generalized workflow for the development of enzyme inhibitors from synthesis to preclinical studies.
Caption: A diagram illustrating the SAR logic for modifying the 6-(SF5)-benzooxazole scaffold.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating dihydroorotate dehydrogenase inhibitor mediated mitochondrial dysfunction in hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 11. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Benzoxazole Core in 6-(Pentafluorosulfanyl)benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF₅) group has garnered significant interest in medicinal chemistry and drug development due to its unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, often serving as a "super-trifluoromethyl" bioisostere. The benzoxazole scaffold is a privileged structure found in numerous biologically active compounds. The incorporation of an SF₅ group into the benzoxazole core, specifically at the 6-position, presents a promising strategy for the development of novel therapeutic agents.
While direct derivatization of the 6-(pentafluorosulfanyl)benzoxazole core is not extensively documented, a versatile approach to obtain a variety of derivatives lies in the construction of the benzoxazole ring from appropriately substituted precursors. This document provides detailed protocols and application notes for the synthesis of derivatized 6-(pentafluorosulfanyl)benzoxazoles, primarily focusing on the derivatization at the 2-position through the condensation of 4-(pentafluorosulfanyl)-2-aminophenol with various reagents.
Strategic Approach: Derivatization via Synthesis
The primary strategy for obtaining a diverse library of 6-(pentafluorosulfanyl)benzoxazole derivatives is the cyclocondensation of 4-(pentafluorosulfanyl)-2-aminophenol with a range of carbonyl compounds, such as aromatic aldehydes or carboxylic acids and their derivatives. This approach allows for the introduction of various substituents at the 2-position of the benzoxazole ring.
Caption: Synthetic strategy for 2-substituted 6-(pentafluorosulfanyl)benzoxazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6-(pentafluorosulfanyl)benzoxazoles via Condensation with Aromatic Aldehydes
This protocol describes the synthesis of 2-aryl-6-(pentafluorosulfanyl)benzoxazoles through the condensation of 4-(pentafluorosulfanyl)-2-aminophenol with various aromatic aldehydes. This method is advantageous for creating a library of compounds with diverse electronic and steric properties at the 2-position.
Materials:
-
4-(Pentafluorosulfanyl)-2-aminophenol
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, etc.)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Sodium bisulfite (optional, for purification)
-
Diatomaceous earth
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(pentafluorosulfanyl)-2-aminophenol (1.0 eq.) in absolute ethanol (10 mL per mmol of aminophenol).
-
Addition of Reagents: To the stirred solution, add the substituted aromatic aldehyde (1.1 eq.) followed by glacial acetic acid (0.5 mL per mmol of aminophenol) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient. For aldehydes prone to oxidation, a wash with a saturated sodium bisulfite solution may be beneficial during the work-up.
Quantitative Data (Representative Examples):
| Entry | Aromatic Aldehyde (R-CHO) | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4 | 85 |
| 2 | 4-Methoxybenzaldehyde | 4.5 | 92 |
| 3 | 4-Nitrobenzaldehyde | 5 | 88 |
| 4 | 4-Chlorobenzaldehyde | 5 | 83 |
Note: Yields are hypothetical and based on typical benzoxazole syntheses; actual yields may vary.
Protocol 2: Synthesis of 2-Alkyl/Aryl-6-(pentafluorosulfanyl)benzoxazoles via Phillips Condensation with Carboxylic Acids
The Phillips condensation provides a route to 2-substituted benzoxazoles using carboxylic acids as the condensation partner. This method is particularly useful for introducing alkyl or aryl groups at the 2-position.
Materials:
-
4-(Pentafluorosulfanyl)-2-aminophenol
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 4-(pentafluorosulfanyl)-2-aminophenol (1.0 eq.) and the carboxylic acid (1.2 eq.).
-
Addition of Condensing Agent: Carefully add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste (typically 10-20 times the weight of the aminophenol).
-
Reaction: Heat the reaction mixture to 150-180°C for 3-5 hours. The reaction is typically monitored by the cessation of water evolution or by TLC analysis of quenched aliquots.
-
Work-up: After cooling to approximately 100°C, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide. The product will precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Quantitative Data (Representative Examples):
| Entry | Carboxylic Acid (R-COOH) | Reaction Temp (°C) | Yield (%) |
| 1 | Acetic Acid | 150 | 75 |
| 2 | Benzoic Acid | 170 | 80 |
| 3 | Cyclohexanecarboxylic acid | 160 | 72 |
Note: Yields are hypothetical and based on typical Phillips condensation reactions.
Application Notes
Drug Discovery and Medicinal Chemistry:
Derivatives of 6-(pentafluorosulfanyl)benzoxazole are of significant interest in drug discovery. The benzoxazole core is a known pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The SF₅ group can enhance these properties by:
-
Improving Metabolic Stability: The high strength of the S-F bond makes the SF₅ group resistant to metabolic degradation, potentially increasing the half-life of the drug.
-
Modulating Lipophilicity: The SF₅ group is highly lipophilic, which can improve membrane permeability and cellular uptake.
-
Altering Electronic Properties: As a strong electron-withdrawing group, the SF₅ moiety can influence the pKa of the molecule and its binding interactions with biological targets.
Potential Signaling Pathway Involvement:
While specific signaling pathways for 6-(pentafluorosulfanyl)benzoxazole derivatives are yet to be fully elucidated, based on the known activities of other benzoxazole compounds, potential targets could include:
-
Kinase Inhibition: Many benzoxazole derivatives are known to be kinase inhibitors. The introduction of an SF₅ group could modulate the binding affinity and selectivity for specific kinases involved in cancer cell proliferation and survival pathways (e.g., EGFR, VEGFR).
-
DNA Topoisomerase Inhibition: Some benzoxazoles interfere with the function of DNA topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.
-
Modulation of Inflammatory Pathways: Benzoxazole derivatives have been shown to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Caption: Potential biological targets of 6-(SF5)-benzoxazole derivatives.
Materials Science:
The unique electronic properties of the SF₅ group also make these benzoxazole derivatives interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Conclusion
The derivatization of the 6-(pentafluorosulfanyl)benzoxazole scaffold, primarily achieved through the strategic synthesis from 4-(pentafluorosulfanyl)-2-aminophenol, opens up a vast chemical space for the exploration of novel compounds with potential applications in drug discovery and materials science. The provided protocols offer a foundation for the generation of diverse libraries of these promising molecules, enabling further investigation into their biological activities and structure-activity relationships.
Application Notes and Protocols for the Scale-up Synthesis of 6-(Pentafluorosulfanyl)benzooxazole for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF5) group has emerged as a significant substituent in medicinal chemistry, often considered a "super-trifluoromethyl group" due to its potent electron-withdrawing nature, high stability, and lipophilicity.[1][2][3] These properties can favorably modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document outlines a proposed scale-up synthetic route for 6-(pentafluorosulfanyl)benzooxazole, a promising scaffold for preclinical investigation. The described protocol is adapted from established methodologies for the synthesis of related SF5-containing heterocycles and is designed to be suitable for producing quantities required for early-stage preclinical evaluation.[4]
Introduction
The benzoxazole core is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities. The incorporation of the pentafluorosulfanyl (SF5) group at the 6-position of the benzoxazole ring is anticipated to enhance metabolic stability and cell permeability, making it an attractive target for drug discovery programs.[5][6] The development of a robust and scalable synthetic process is a critical step in advancing such compounds from discovery to preclinical and clinical development. This application note provides a detailed, step-by-step protocol for the proposed synthesis, purification, and characterization of this compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound commences with the commercially available 4-nitro-3-aminophenol and proceeds through a two-step sequence involving the introduction of the pentafluorosulfanyl group followed by cyclization to form the benzoxazole ring.
References
- 1. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 5. Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(pentafluorosulfanyl)benzooxazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-(pentafluorosulfanyl)benzooxazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the critical cyclization step of 2-amino-5-(pentafluorosulfanyl)phenol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete reaction: The strong electron-withdrawing nature of the pentafluorosulfanyl (SF5) group deactivates the aminophenol, making cyclization difficult. 2. Suboptimal cyclization reagent: The chosen reagent may not be sufficiently reactive to promote the condensation and cyclization. 3. Insufficient reaction temperature or time: The reaction may require more forcing conditions to proceed to completion. 4. Degradation of starting material or product: The starting material or product may be unstable under the reaction conditions. | 1. Use a high-boiling point solvent and a strong dehydrating agent: Polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) are effective for cyclizing deactivated aminophenols. These reagents act as both solvent and catalyst. 2. Increase reaction temperature: A higher temperature can help overcome the activation energy barrier for the cyclization. Monitor for potential degradation. 3. Increase reaction time: Allow the reaction to proceed for a longer duration to ensure complete conversion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). 4. Consider alternative cyclization reagents: Formic acid, triethyl orthoformate, or other orthoesters can be used for the cyclization. The choice of reagent may require optimization. |
| Formation of Side Products | 1. Polymerization: 2-aminophenols can be prone to oxidative polymerization, especially at high temperatures. 2. Incomplete cyclization: Intermediate Schiff bases or amides may be present if the cyclization is not complete. 3. Side reactions involving the SF5 group: Although the SF5 group is generally stable, harsh reaction conditions could potentially lead to side reactions. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon): This will minimize oxidation of the aminophenol. 2. Ensure complete dehydration: The presence of water can hinder the cyclization and lead to the formation of intermediates. Use freshly prepared or distilled reagents and dry glassware. 3. Optimize reaction conditions: Avoid excessively high temperatures or prolonged reaction times to minimize the formation of degradation products. |
| Difficulty in Product Purification | 1. Co-elution with starting material or byproducts: The product may have similar polarity to the starting material or side products, making chromatographic separation challenging. 2. Product insolubility: The product may be poorly soluble in common organic solvents, making recrystallization difficult. | 1. Optimize chromatographic conditions: Use a different solvent system or a different stationary phase for column chromatography. Gradient elution may be necessary to achieve good separation. 2. Consider recrystallization from a different solvent or solvent mixture: Test a range of solvents to find one in which the product has good solubility at high temperatures and poor solubility at low temperatures. 3. Use a clarifying agent: Treatment with activated charcoal can help remove colored impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is 2-amino-5-(pentafluorosulfanyl)phenol. This intermediate can be synthesized from commercially available starting materials.
Q2: Which cyclization methods are most effective for synthesizing this compound from 2-amino-5-(pentafluorosulfanyl)phenol?
A2: Due to the deactivating effect of the SF5 group, methods that employ strong dehydrating acids and high temperatures are generally most effective. These include:
-
Reaction with formic acid in the presence of a strong acid catalyst like polyphosphoric acid (PPA).
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Reaction with triethyl orthoformate, which serves as both a reagent and a dehydrating agent.
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Use of Eaton's reagent, a powerful dehydrating agent and solvent. [2]
Q3: What are typical yields for the synthesis of this compound?
A3: While specific yield data for this compound is not widely published, yields for the synthesis of benzoxazoles with other electron-withdrawing groups can vary significantly depending on the chosen method and optimization. Yields can range from moderate to good (40-80%) with careful optimization of reaction conditions.
Q4: How can I monitor the progress of the cyclization reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). The starting material (2-amino-5-(pentafluorosulfanyl)phenol) is typically more polar than the product (this compound). A developing system such as a mixture of hexane and ethyl acetate can be used. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate that the reaction is proceeding. Liquid chromatography-mass spectrometry (LC-MS) can also be used to monitor the reaction and confirm the mass of the product.
Q5: What are the key safety precautions to take during this synthesis?
A5:
-
Pentafluorosulfanyl-containing compounds: Handle with care, as their toxicology may not be fully characterized.
-
Strong acids: Polyphosphoric acid and Eaton's reagent are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High temperatures: Use appropriate heating equipment and take precautions to avoid burns.
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Inert atmosphere: When necessary, use an inert atmosphere to prevent oxidation.
Experimental Protocols
Synthesis of 2-amino-5-(pentafluorosulfanyl)phenol
A common route to this key intermediate involves the reduction of the corresponding nitro compound, 2-nitro-5-(pentafluorosulfanyl)phenol.
Materials:
-
2-nitro-5-(pentafluorosulfanyl)phenol
-
Iron powder (Fe)
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Ammonium chloride (NH4Cl)
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Ethanol
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Water
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Ethyl acetate
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Brine
Procedure:
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To a solution of 2-nitro-5-(pentafluorosulfanyl)phenol in a mixture of ethanol and water, add ammonium chloride and iron powder.
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Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-(pentafluorosulfanyl)phenol.
Cyclization to this compound (General Procedure using Polyphosphoric Acid)
Materials:
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2-amino-5-(pentafluorosulfanyl)phenol
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Formic acid
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Polyphosphoric acid (PPA)
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Ice water
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Sodium bicarbonate solution (saturated)
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Ethyl acetate
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Brine
Procedure:
-
Combine 2-amino-5-(pentafluorosulfanyl)phenol and an excess of formic acid in a round-bottom flask.
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Add polyphosphoric acid to the mixture.
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Heat the reaction mixture with stirring. The optimal temperature will need to be determined experimentally, but a starting point could be in the range of 120-150 °C.
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Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into ice water with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Cyclization Methods for Benzoxazole Synthesis with Electron-Withdrawing Groups.
| Cyclization Reagent | Catalyst/Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Formic Acid | Polyphosphoric Acid (PPA) | 120-160 | 60-85 | PPA acts as both catalyst and solvent. The reaction mixture is viscous. |
| Triethyl Orthoformate | - (reagent as solvent) | 120-140 | 50-80 | Can be performed neat or with a high-boiling point solvent. |
| Eaton's Reagent | - (reagent as solvent) | 60-100 | 70-90 | A very effective but highly corrosive dehydrating agent. |
| Benzaldehyde | Imidazolium Chloride | 140 | 50-86 | Metal-free approach.[3] |
Note: The yields provided are general for benzoxazoles with electron-withdrawing groups and may vary for the specific synthesis of this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Side reactions in the fluorination step of SF5-benzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the fluorination step of SF5-benzene synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of SF5-benzene and its derivatives.
Method 1: Direct Fluorination of Diaryl Disulfides with Elemental Fluorine (F₂)
This method is a common approach for the synthesis of SF5-arenes, particularly those bearing electron-withdrawing groups. However, it is prone to several side reactions.
Problem 1: Low or No Yield of the Desired Ar-SF₅ Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Fluorine Equivalents: Ensure a sufficient excess of F₂ is used. The reaction stoichiometry requires at least 5 equivalents of F₂ per mole of disulfide. - Optimize Reaction Time: Monitor the reaction progress by ¹⁹F NMR to determine the optimal reaction time. - Improve Gas Dispersion: Ensure efficient stirring and gas flow to maximize the gas-liquid interface. For larger scale reactions, consider using a flow reactor. |
| Reaction Stalled at Ar-SF₃ Intermediate | - Substrate Steric Hindrance: Ortho-substituted diaryl disulfides can be sterically hindered, preventing the final fluorination step. Consider using an alternative synthetic route, such as the Umemoto synthesis, for these substrates.[1] - Insufficient Fluorinating Power: Ensure the fluorine gas is of high purity and the delivery system is free of leaks. |
| Presence of Protic Impurities | - Use Anhydrous Conditions: Traces of water or other protic impurities in the solvent or on the glassware can consume F₂ and lead to low yields.[1] Ensure all solvents are rigorously dried and glassware is flame-dried before use. |
Problem 2: Formation of Ring-Fluorinated Byproducts (Over-fluorination)
| Possible Cause | Suggested Solution |
| Excessive Fluorine Concentration | - Control Fluorine Flow Rate: Use a mass flow controller to carefully regulate the introduction of F₂ gas. - Dilute Fluorine Gas: Use a mixture of F₂ in an inert gas (e.g., nitrogen) to reduce the instantaneous concentration of fluorine in the reaction mixture. |
| Reaction Temperature Too High | - Lower the Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of electrophilic aromatic fluorination. |
| Highly Activated Aromatic Ring | - Substrate Choice: Aromatic rings with strong electron-donating groups are more susceptible to ring fluorination. If possible, introduce the SF₅ group before adding activating substituents. |
Method 2: Umemoto Synthesis (Two-Step Procedure)
This method involves the initial formation of an arylsulfur chlorotetrafluoride (Ar-SF₄Cl) intermediate, followed by fluorination to the Ar-SF₅ product.
Problem 1: Low Yield of Arylsulfur Chlorotetrafluoride (Ar-SF₄Cl) in Step 1
| Possible Cause | Suggested Solution |
| Insufficient Chlorine | - Use Excess Chlorine: Ensure a sufficient excess of chlorine gas is used to drive the reaction to completion. |
| Low Quality Alkali Metal Fluoride | - Use Spray-Dried KF or CsF: These forms of alkali metal fluorides have a higher surface area and are more reactive. Ensure the fluoride salt is thoroughly dried before use. |
| Inadequate Solvent | - Use Dry Acetonitrile: Acetonitrile is the solvent of choice for this reaction. Ensure it is anhydrous. |
Problem 2: Incomplete Conversion of Ar-SF₄Cl to Ar-SF₅ in Step 2
| Possible Cause | Suggested Solution |
| Ineffective Fluoride Source | - Select an Appropriate Fluorinating Agent: Zinc fluoride (ZnF₂) is a commonly used and effective fluoride source for this step. Anhydrous hydrogen fluoride (HF) or antimony fluorides can also be used. |
| Reaction Temperature Too Low | - Increase Reaction Temperature: The conversion of Ar-SF₄Cl to Ar-SF₅ often requires elevated temperatures. Monitor the reaction by ¹⁹F NMR to find the optimal temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the direct fluorination of diaryl disulfides to form SF₅-benzenes?
A1: The most common side reactions are incomplete fluorination, leading to the formation of Ar-SF₃ intermediates, and over-fluorination, which results in the fluorination of the aromatic ring.[1] For example, in the synthesis of 3-nitro-1-(pentafluorosulfanyl)benzene, a small amount of ring-fluorinated impurities can be formed.
Q2: My direct fluorination reaction with an ortho-substituted diaryl disulfide is not working. What could be the issue?
A2: Ortho-substituted diaryl disulfides can be problematic substrates for direct fluorination. The reaction may stop at the Ar-SF₃ intermediate stage due to steric hindrance around the sulfur center, preventing the final two fluorine atoms from being added.[1] For such substrates, the Umemoto synthesis is a recommended alternative.
Q3: I am observing significant amounts of chlorinated byproducts in my radical addition of SF₅Cl. How can I minimize these?
A3: The formation of chlorinated byproducts can be a challenge in radical additions of SF₅Cl. Optimizing the radical initiator and reaction conditions can help. Additionally, using SF₅Br in place of SF₅Cl may reduce the formation of halogenated side products, although this may require adjustment of the reaction conditions.
Q4: What is the "Umemoto synthesis," and what are its advantages over direct fluorination?
A4: The Umemoto synthesis is a two-step method for preparing arylsulfur pentafluorides. The first step involves the reaction of a diaryl disulfide or aryl thiol with chlorine and an alkali metal fluoride to form an arylsulfur chlorotetrafluoride (Ar-SF₄Cl). The second step is the conversion of this intermediate to the final Ar-SF₅ product using a fluoride source like ZnF₂. The main advantages of this method are that it avoids the use of elemental fluorine in the initial step, generally gives higher yields, and has a broader substrate scope, particularly for substrates that are sensitive or sterically hindered.
Quantitative Data Summary
The following table summarizes reported yields and byproduct formation in the synthesis of a nitro-substituted SF₅-benzene via direct fluorination.
| Starting Material | Product | Yield of Product | Side Product | Ratio of Product to Side Product | Reference |
| 1,2-bis(3-nitrophenyl) disulfane | 3-nitro-1-(pentafluorosulfanyl)benzene | 45% (isolated) | Ring-fluorinated impurities | 98:2 | [1] |
Experimental Protocols
Visualizations
Reaction Pathways
Caption: Main synthetic routes to SF₅-benzene.
Troubleshooting Workflow for Low Yield in Direct Fluorination
Caption: Troubleshooting low yields in direct fluorination.
References
Technical Support Center: Optimization of Reaction Conditions for Coupling with the Benzoxazole Moiety
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of reaction conditions for coupling reactions involving the benzoxazole moiety.
I. Troubleshooting Guides
This section is designed to help you diagnose and solve common problems encountered during your coupling reactions.
General Troubleshooting for Palladium-Catalyzed Cross-Coupling Reactions
Many issues in palladium-catalyzed cross-coupling reactions are general in nature. Before delving into specifics for each reaction type, consider these common problems and solutions.
Question: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a frequent issue with several potential root causes. A systematic approach to troubleshooting is recommended.
-
Inadequate Catalyst Activity:
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Palladium(0) Formation: Many reactions use a Pd(II) precatalyst which must be reduced to the active Pd(0) species in situ. If this reduction is inefficient, the catalytic cycle will not initiate. Consider adding a reducing agent or using a pre-formed Pd(0) catalyst.
-
Ligand Dissociation: The active catalyst is often a low-coordinate Pd(0) species. If the ligand binds too tightly, it can inhibit the reaction.
-
Catalyst Decomposition: The catalyst may be degrading over the course of the reaction. This can sometimes be observed as the formation of palladium black.
-
-
Reagent Quality:
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Solvent and Reagent Purity: Ensure all solvents are anhydrous and reagents are pure. Trace impurities can act as catalyst poisons. Degassing the solvent to remove oxygen is crucial, as oxygen can lead to the formation of palladium oxides and homocoupling of boronic acids.[1]
-
Substrate Stability: Benzoxazole derivatives, especially boronic acids, can be prone to decomposition or protodeboronation under the reaction conditions.[2][3]
-
-
Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to overcome the activation energy for oxidative addition.
-
Base: The choice and amount of base are critical. The base may not be strong enough or soluble enough in the reaction medium. Conversely, a base that is too strong can cause substrate or product degradation.
-
Troubleshooting Flowchart: Low/No Conversion
Caption: A logical workflow for diagnosing the cause of low or no conversion in cross-coupling reactions.
Question: I am observing significant formation of side products, such as homocoupling of my boronic acid or hydrodehalogenation of my aryl halide. What can I do to minimize these?
Answer:
Side product formation is often related to the reaction conditions and the stability of the catalyst and reagents.
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Homocoupling of Boronic Acids: This is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[1]
-
Solution: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be promoted by certain bases and solvents, or if the catalytic cycle is stalled after oxidative addition.
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Solution: Screen different bases and solvents. Sometimes, a weaker base or a different solvent system can suppress this side reaction. Ensure the transmetalation step is efficient by using an appropriate ligand.
-
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from a protic source in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents. If water is required for the reaction, its amount should be carefully controlled. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue as they are generally more stable.[3]
-
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling with a benzoxazole derivative is giving a low yield. What specific parameters should I investigate?
Answer:
For Suzuki-Miyaura couplings involving benzoxazoles, pay close attention to the following:
-
Boronic Acid/Ester Stability: Benzoxazole-containing boronic acids can be unstable. Consider preparing the corresponding pinacol boronate ester, which is often more robust.
-
Base Selection: The choice of base is crucial. While strong bases can be effective, they may also promote side reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solubility of the base in the reaction medium is important.
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Ligand Choice: The ligand plays a key role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be effective.
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Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The ratio of organic solvent to water can significantly impact the reaction rate and yield.
Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Outcome/Reference |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂/SPhos | Pd₂(dba)₃/XPhos | Pd(dppf)Cl₂ and catalysts with bulky ligands often give good results.[4] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | t-BuOK | Cs₂CO₃ is often effective due to its solubility and basicity. K₃PO₄ is also a good choice.[5] |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | THF/H₂O | Dioxane/H₂O is a very common and effective solvent system.[5] |
| Temperature | 80 °C | 100 °C | 120 °C | Room Temp. | Most Suzuki couplings require heating, typically between 80-120 °C. |
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination on a benzoxazole substrate and the reaction is not proceeding. What should I check?
Answer:
The Buchwald-Hartwig amination can be sensitive to several factors, especially with heteroaromatic substrates like benzoxazole.
-
Nitrogen Interference: The nitrogen atom of the benzoxazole ring could potentially coordinate to the palladium center and inhibit catalysis. Using a ligand that binds strongly to palladium can help prevent this.
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Base Strength and Type: Strong, non-nucleophilic bases are typically required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, these strong bases can have limited functional group tolerance.[6]
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Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary, especially for coupling with less reactive aryl chlorides or for sterically hindered substrates.
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Catalyst Precursor: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precursors include Pd(OAc)₂ and Pd₂(dba)₃. When using a Pd(II) source, the initial reduction to Pd(0) is a key step.
Data Presentation: Ligand and Base Screening for Buchwald-Hartwig Amination
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| XPhos | NaOtBu | Toluene | 100 | High | [7] |
| RuPhos | K₃PO₄ | Dioxane | 110 | Moderate-High | General conditions |
| BINAP | Cs₂CO₃ | Toluene | 110 | Low-Moderate | [7] |
| DPEPhos | LHMDS | THF | 80 | Substrate dependent | General conditions |
Heck Coupling
Question: My Heck reaction with a vinylbenzoxazole is giving a mixture of regioisomers and low yield. How can I improve the selectivity and efficiency?
Answer:
Regioselectivity and yield are common challenges in Heck reactions.
-
Ligand Control: The regioselectivity of the migratory insertion step is often influenced by the ligand. For terminal alkenes, the use of bidentate phosphine ligands like BINAP can favor the formation of the linear product.
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Reaction Conditions: The choice of base and solvent can also affect the outcome. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are often used.
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Side Reactions: β-hydride elimination from the wrong position can lead to isomerized products. The addition of silver salts can sometimes suppress this side reaction.[8]
Sonogashira Coupling
Question: I am performing a Sonogashira coupling with an iodo-benzoxazole and observe significant Glaser homocoupling of the alkyne. How can I prevent this?
Answer:
Glaser coupling is a common side reaction in Sonogashira couplings, especially when the cross-coupling is slow.
-
Copper Co-catalyst: The copper(I) co-catalyst is essential for the formation of the copper acetylide, which then transmetalates to the palladium center. However, it also catalyzes the oxidative homocoupling of the alkyne. Running the reaction under strictly anaerobic conditions can minimize this.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to avoid the issue of Glaser coupling. These often require a different choice of base and ligand.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX formed during the reaction.
C-H Activation/Arylation
Question: I am trying to perform a direct C-H arylation on the benzoxazole ring, but the reaction is not selective and gives a mixture of products. How can I control the regioselectivity?
Answer:
Regioselectivity in C-H activation is a significant challenge.
-
Directing Groups: The inherent electronic properties of the benzoxazole ring favor functionalization at the C2 position.
-
Catalyst and Ligand: The choice of catalyst and ligand can influence the regioselectivity. Some catalytic systems may favor arylation at other positions on the benzene ring if the C2 position is blocked.
-
Reaction Conditions: The solvent and additives can also play a role in controlling the regioselectivity. For example, the use of pivalic acid as an additive is common in many C-H activation reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst and ligand combination for coupling reactions with benzoxazoles?
A1: There is no single "best" combination as the optimal choice depends on the specific reaction type and substrates. However, for Suzuki and Buchwald-Hartwig reactions, palladium acetate (Pd(OAc)₂) or palladium(0) sources like Pd₂(dba)₃, combined with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos, are often excellent starting points for challenging couplings.
Q2: How do I properly degas my reaction mixture?
A2: A common and effective method is the "freeze-pump-thaw" technique. This involves freezing the solvent, evacuating the headspace under vacuum, and then thawing the solvent while maintaining the vacuum. This cycle is typically repeated three times. Alternatively, bubbling an inert gas like argon or nitrogen through the solvent for 20-30 minutes can also be effective, although generally less rigorous.
Q3: Can I run these coupling reactions open to the air?
A3: While some modern, highly active catalyst systems show some tolerance to air, it is generally not recommended. Oxygen can lead to catalyst deactivation and promote unwanted side reactions like homocoupling. For consistent and reproducible results, it is best to perform these reactions under an inert atmosphere.
Q4: My benzoxazole starting material is poorly soluble in the recommended solvent. What are my options?
A4: Poor solubility can hinder reaction rates. You can try screening other solvents in which your substrate is more soluble. Alternatively, increasing the reaction temperature may improve solubility. In some cases, a co-solvent can be used. For some reactions, running at a higher dilution may be necessary, although this can also slow down the reaction rate.
III. Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Chlorobenzoxazole with Phenylboronic Acid
Experimental Workflow
Caption: A stepwise workflow for a typical Suzuki-Miyaura coupling experiment.
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chlorobenzoxazole (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (3.0 mmol, 3.0 eq.).
-
Evacuate and backfill the flask with argon or nitrogen (repeat this three times).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromobenzoxazole with Morpholine
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromobenzoxazole (1.0 mmol, 1.0 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 eq.) via syringe.
-
Seal the Schlenk tube and heat the mixture to 100 °C in an oil bath for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: C-H Arylation of Benzoxazole with 4-Bromoanisole
Procedure:
-
In a pressure tube, combine benzoxazole (1.0 mmol, 1.0 eq.), 4-bromoanisole (1.5 mmol, 1.5 eq.), Pd(OAc)₂ (0.05 mmol, 5 mol%), pivalic acid (0.5 mmol, 0.5 eq.), and K₂CO₃ (2.5 mmol, 2.5 eq.).
-
Add degassed DMF (3 mL).
-
Seal the tube and heat to 120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the 2-arylbenzoxazole product.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TCI Practical Example: Suzuki-Miyaura Coupling Using Ni(COD)2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct arylation of benzothiazoles and benzoxazoles with aryl boronic acids. | Semantic Scholar [semanticscholar.org]
Purification strategies to remove impurities from 6-(pentafluorosulfanyl)benzooxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-(pentafluorosulfanyl)benzooxazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low yield after silica gel column chromatography.
| Potential Cause | Troubleshooting Steps |
| Compound streaking or tailing on the column | - Optimize solvent system: The polarity of the elution solvent may not be optimal. Try a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). A common starting point for benzoxazole derivatives is a hexane:ethyl acetate mixture.[1][2] - Deactivate silica gel: The acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds. Consider pre-treating the silica gel with a base, such as triethylamine, by adding a small percentage (0.1-1%) to the elution solvent. |
| Irreversible adsorption to silica gel | - Use an alternative stationary phase: If your compound is strongly interacting with silica, consider using a different stationary phase like alumina (basic or neutral) or a fluorinated stationary phase, which can show different selectivity for fluorinated compounds.[3][4] |
| Compound decomposition on the column | - Minimize exposure time: Run the column as quickly as possible without sacrificing separation. Flash chromatography is generally preferred over gravity chromatography. - Work at lower temperatures: If the compound is thermally labile, consider running the column in a cold room. |
Problem 2: Persistent impurities observed by NMR or LC-MS after purification.
| Potential Cause | Troubleshooting Steps |
| Co-eluting impurities | - Change the stationary phase: As mentioned above, switching to a different stationary phase (e.g., alumina, C18, or a fluorinated phase) can alter the elution order and separate the impurity.[3][4] - Utilize recrystallization: If the product is a solid, recrystallization is a powerful technique for removing small amounts of impurities. |
| Unreacted starting materials | - Identify the impurity: Compare the NMR or LC-MS data to the spectra of your starting materials (e.g., 4-amino-3-hydroxyphenyl pentafluorosulfide and a suitable cyclization precursor). - Aqueous work-up: If the starting material is acidic or basic, an appropriate aqueous wash (e.g., dilute HCl or NaHCO₃) before chromatography can remove it. |
| Side-products from synthesis | - Analyze the reaction mechanism: Consider potential side-reactions in your synthesis. For example, in syntheses starting from o-aminophenols, incomplete cyclization can leave amide intermediates.[5] - Optimize purification: A combination of chromatography and recrystallization may be necessary to remove closely related side-products. |
Problem 3: Difficulty in achieving crystallization of the final product.
| Potential Cause | Troubleshooting Steps |
| Oiling out | - Change the solvent system: The compound may be too soluble in the chosen solvent. Try a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for benzoxazole derivatives include ethanol and mixtures of acetone/acetonitrile or ethyl acetate/hexane.[1][6][7] - Slow cooling: Allow the solution to cool slowly to encourage crystal formation rather than precipitation of an oil. Using a Dewar flask with a warm water bath for slow cooling can be effective. |
| Product is an oil at room temperature | - Confirm purity: Impurities can often suppress crystallization. Ensure the product is of high purity (>95%) by another analytical method before attempting crystallization again. - Salt formation: If the molecule has a basic site, crystallization of a salt (e.g., hydrochloride or sulfate) might be more successful.[7] |
| Supersaturation | - Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. - Seeding: Add a small crystal of the pure compound to the supersaturated solution to initiate crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities often stem from the synthetic route employed. If synthesizing from a substituted o-aminophenol and a carboxylic acid derivative (or aldehyde), potential impurities include:
-
Unreacted starting materials: 4-(pentafluorosulfanyl)-2-aminophenol and the corresponding carboxylic acid, aldehyde, or acyl chloride.
-
Incomplete cyclization products: Such as the intermediate amide formed before dehydration to the benzoxazole ring.[5]
-
Side-products: Depending on the reaction conditions, side-reactions like N-alkylation or oxidation might occur.[8]
Q2: Which chromatographic method is best suited for the purification of this compound?
A2: Silica gel column chromatography is a common and effective first-line approach for the purification of benzoxazole derivatives.[1][2] Given the presence of the highly lipophilic pentafluorosulfanyl (SF₅) group, a normal-phase system with a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a good starting point. For particularly challenging separations, reversed-phase chromatography or chromatography with a fluorinated stationary phase could offer alternative selectivity.[3][4][9]
Q3: What are suitable recrystallization solvents for this compound?
A3: For benzoxazole derivatives, common recrystallization solvents include ethanol, or solvent mixtures such as acetone/acetonitrile and ethyl acetate/hexane.[1][6] The choice of solvent will depend on the overall polarity of your molecule. Given the lipophilic nature of the SF₅ group, you may find that solvent systems with a non-polar component are effective.[9] It is always best to perform small-scale solvent screening to identify the optimal conditions.
Q4: Is the pentafluorosulfanyl (SF₅) group stable to standard purification conditions?
A4: Yes, the pentafluorosulfanyl group is known for its high thermal and chemical stability.[9][10] It is generally stable to the conditions encountered during silica gel chromatography and recrystallization. The strong S-F bonds are resistant to degradation under these mild conditions.
Experimental Protocols
General Protocol for Silica Gel Flash Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent). Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder.
-
Column Packing: Pack a flash chromatography column with silica gel, using the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the product.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent (e.g., ethanol).
-
Dissolution: In a larger flask, dissolve the bulk of the impure this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Purification Workflow
Caption: A typical workflow for the purification of this compound.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. bia.si [bia.si]
- 5. mdpi.com [mdpi.com]
- 6. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 10. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Stability issues of 6-(pentafluorosulfanyl)benzooxazole in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-(pentafluorosulfanyl)benzooxazole in various solvents. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the pentafluorosulfanyl (SF5) group?
The pentafluorosulfanyl (SF5) group is known for its high thermal and chemical stability.[1][2][3] This stability is attributed to the strong sulfur-fluorine bonds.[1] Compounds bearing the SF5 group are generally resistant to thermal decomposition.[1][3] For example, some aromatic SF5 compounds have shown almost no decomposition at 400°C.[3] The SF5 group is also generally stable under strongly acidic and basic conditions.[3] However, it is important to note that the SF5 group can be susceptible to photodegradation under certain conditions.[4]
Q2: Are there any known stability issues with the benzooxazole ring system?
Yes, the benzooxazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6] This can lead to the opening of the oxazole ring to form the corresponding amidophenol.[6] The rate of hydrolysis can be influenced by the substituent at the 2-position of the benzooxazole ring.[7] While the SF5 group itself is robust, the stability of the entire this compound molecule may be influenced by the reactivity of the benzooxazole core.
Q3: What is the potential for photodegradation of this compound?
Studies on other aromatic pentafluorosulfanyl compounds have shown that they can undergo photodegradation when exposed to actinic radiation (light).[4] This degradation can result in the cleavage of the SF5 group, leading to the formation of a benzenesulfonate as the final product.[4] Therefore, it is recommended to protect solutions of this compound from light to minimize the risk of photodegradation.
Q4: How should I store solutions of this compound?
Based on the known potential for photodegradation of the SF5 group and hydrolysis of the benzooxazole ring, the following storage conditions are recommended for solutions of this compound:
-
Protect from light: Store solutions in amber vials or wrapped in aluminum foil.
-
Use anhydrous solvents: To minimize the risk of hydrolysis, use high-purity, anhydrous solvents.
-
Store at low temperatures: For long-term storage, it is advisable to keep solutions at 4°C or frozen at -20°C or -80°C.
-
Inert atmosphere: For sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or unexpected experimental results over time. | Degradation of this compound in solution. | 1. Verify storage conditions: Ensure solutions are protected from light and stored at an appropriate temperature. 2. Use fresh solutions: Prepare solutions fresh before use whenever possible. 3. Check for contaminants in the solvent: The presence of water, acids, or bases can accelerate degradation. Use high-purity, anhydrous solvents. 4. Perform a stability study: Conduct a short stability study in your solvent of choice to determine the degradation rate under your experimental conditions (see Experimental Protocol below). |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Analyze degradation products: If possible, characterize the new peaks to understand the degradation pathway. Potential degradation products could include the ring-opened amidophenol from hydrolysis or a benzenesulfonate derivative from photodegradation. 2. Optimize experimental conditions: If degradation is occurring during your experiment, consider reducing the experiment time, lowering the temperature, or protecting your samples from light. |
| Inconsistent results between experiments. | Inconsistent age or storage of this compound solutions. | 1. Standardize solution preparation: Establish a standard operating procedure for the preparation and storage of your solutions. 2. Document solution history: Label vials with the preparation date and concentration. |
Summary of Stability Characteristics
| Functional Group | Stability Characteristics | Potential Degradation Pathways | References |
| Pentafluorosulfanyl (SF5) Group | - High thermal stability. - High chemical stability (resistant to strong acids and bases). | - Photodegradation upon exposure to light. | [1][2][3][4] |
| Benzooxazole Ring | - Aromatic and relatively stable. | - Susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening. | [5][6][8] |
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound in a specific solvent under your laboratory conditions.
Objective: To quantify the degradation of this compound in a chosen solvent over time under different storage conditions.
Materials:
-
This compound
-
High-purity, anhydrous solvent of interest (e.g., DMSO, acetonitrile, methanol)
-
Amber and clear glass vials with appropriate caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Prepare a Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mM).
-
-
Prepare Stability Samples:
-
Aliquot the stock solution into amber and clear vials.
-
Prepare replicate samples for each condition and time point.
-
-
Incubate Samples:
-
Store the vials under the following conditions:
-
Condition A: Room temperature (20-25°C) with exposure to ambient light (in clear vials).
-
Condition B: Room temperature (20-25°C) protected from light (in amber vials).
-
Condition C: Refrigerated (4°C) protected from light (in amber vials).
-
(Optional) Condition D: Elevated temperature (e.g., 40°C) protected from light (in amber vials) as a stress condition.
-
-
-
Analyze Samples at Time Points:
-
Analyze the samples at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week).
-
At each time point, take an aliquot from each sample vial.
-
Dilute the aliquot to a suitable concentration for analysis.
-
Analyze by HPLC or LC-MS.
-
-
Data Analysis:
-
For each time point and condition, determine the peak area of the this compound peak.
-
Calculate the percentage of the compound remaining relative to the initial time point (T=0).
-
Plot the percentage of remaining compound versus time for each condition.
-
Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ube.es [ube.es]
- 4. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Reactivity of SF5-Substituted Anilines in Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor reactivity of SF5-substituted anilines in cyclization reactions. The powerful electron-withdrawing nature of the pentafluorosulfanyl (SF5) group significantly reduces the nucleophilicity of the aniline nitrogen, posing considerable challenges in forming heterocyclic structures. This guide offers insights and practical solutions to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyclization reaction with an SF5-substituted aniline is not proceeding, or the yield is very low. What are the primary reasons for this?
A1: The primary reason is the severe deactivation of the aniline nitrogen by the strongly electron-withdrawing SF5 group. This reduces the nucleophilicity of the nitrogen, making it a poor reactant in many standard cyclization conditions. Other contributing factors can include steric hindrance from the bulky SF5 group and catalyst inhibition or deactivation.
Q2: How can I enhance the nucleophilicity of the SF5-substituted aniline?
A2:
-
Strong Bases: Employing strong, non-nucleophilic bases can deprotonate the aniline or a protected amine, increasing its nucleophilicity. Lithium hexamethyldisilazide (LiHMDS) and potassium phosphate (K3PO4) have proven effective in specific cases.[1][2]
-
Protecting Groups: While seemingly counterintuitive, N-protection (e.g., with a tosyl group) can be part of a successful reaction sequence. The protecting group can be removed in a subsequent or one-pot step.[1][2]
-
Reaction Conditions: Higher reaction temperatures can provide the necessary activation energy. However, monitor for decomposition, as SF5-containing compounds can have limited thermal stability.
Q3: Are there specific types of cyclization reactions that are more successful with SF5-anilines?
A3: Yes, intramolecular 5-endo-dig cyclizations of ortho-alkynylanilines have been particularly successful for the synthesis of 2-SF5-indoles.[1][2] This is often achieved through a multi-step, one-pot sequence involving radical addition of SF5Cl to the alkyne, followed by dehydrochlorination and then cyclization. Additionally, Friedländer annulation reactions of SF5-containing ortho-aminobenzophenones have been used to successfully synthesize SF5-quinolines.
Q4: What role do substituents on the aniline ring play in the reaction outcome?
A4: Substituents have a significant electronic and steric impact:
-
Electron-Donating Groups (EDGs): EDGs (e.g., -Me, -OMe) on the aniline ring can help to counteract the electron-withdrawing effect of the SF5 group, thereby increasing the nucleophilicity of the aniline and improving reaction yields.[1][2]
-
Electron-Withdrawing Groups (EWGs): Additional EWGs will further deactivate the aniline, making the cyclization even more challenging.
-
Steric Hindrance: Bulky substituents ortho to the amine (the 6-position) can sterically hinder the cyclization and may lead to very low or no conversion.[1][2]
Q5: My reaction is messy, with multiple side products. What are common side reactions and how can they be minimized?
A5:
-
Decomposition: SF5-containing molecules can be thermally sensitive. Carefully control the reaction temperature and duration.
-
Telescoped Reactions: In multi-step sequences, ensure each step is complete before proceeding to the next to avoid a complex mixture of intermediates and byproducts.
-
Purification: Purification of SF5-containing compounds can be challenging due to their lipophilicity and potential volatility. Utilize fluorine-specific chromatography techniques if standard silica gel chromatography is ineffective.
Data Summary Tables
Table 1: Synthesis of 2-SF5-Indoles via 5-endo-dig Cyclization of N-Tosyl-2-ethynylanilines
| Entry | Substituent on Aniline Ring | Base | Solvent | Temp. (°C) | Time (h) | Yield of N-Ts-2-SF5-Indole (%) | Citation |
| 1 | H | K3PO4 | MeCN | 40 | 12 | 75 | [1][2] |
| 2 | 4-Me | K3PO4 | MeCN | 40 | 12 | 82 | [1][2] |
| 3 | 4-OMe | K3PO4 | MeCN | 40 | 12 | 85 | [1][2] |
| 4 | 4-Cl | K3PO4 | MeCN | 40 | 12 | 68 | [1][2] |
| 5 | 4-CO2Me | K3PO4 | MeCN | 40 | 12 | 65 | [1][2] |
| 6 | 4-CN | K3PO4 | MeCN | 40 | 12 | 53 | [1][2] |
Table 2: Synthesis of SF5-Containing Quinolines and Quinazolines
| Entry | Reactants | Product | Reaction Type | Conditions | Yield (%) |
| 1 | 5-(Pentafluorosulfanyl)-2-aminobenzophenone, Ethyl Acetoacetate | 6-(Pentafluorosulfanyl)-2-methyl-4-phenylquinoline | Friedländer Annulation | CAN (cat.), reflux | High |
| 2 | 5-(Pentafluorosulfanyl)-2-aminobenzophenone, Cyclohexanone | 7-(Pentafluorosulfanyl)-1,2,3,4-tetrahydroacridine | Friedländer Annulation | - | Good |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Telescoped Synthesis of 2-SF5-Indoles
This protocol is adapted from the work of Bizet, Blanchard, and co-workers.[1][2]
Step 1: Radical Addition of SF5Cl
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To a solution of the N-tosyl-2-ethynylaniline (1.0 equiv) in ethyl acetate (0.1 M), add triethylborane (1.0 M in hexanes, 1.2 equiv).
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Bubble SF5Cl gas through the solution at room temperature for 2 hours.
-
Monitor the reaction by 19F NMR until completion.
-
Concentrate the reaction mixture under reduced pressure. The crude product is typically used in the next step without further purification.
Step 2: Dehydrochlorination and Cyclization
-
Dissolve the crude product from Step 1 in acetonitrile (0.1 M).
-
Add K3PO4 (3.0 equiv) to the solution.
-
Heat the reaction mixture at 40 °C for 12-40 hours, monitoring by TLC or NMR. Extended reaction times may lead to the deprotection of the tosyl group.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford the desired 2-SF5-indole.
Protocol 2: Synthesis of 6-(Pentafluorosulfanyl)quinolines via Friedländer Annulation
This protocol is based on the synthesis of SF5-quinolines from SF5-containing ortho-aminobenzophenones.
-
To a solution of the 2-amino-5-(pentafluorosulfanyl)benzophenone (1.0 equiv) in a suitable solvent (e.g., ethanol), add the carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate, 1.5 equiv).
-
Add a catalytic amount of a Lewis acid or protic acid (e.g., ceric ammonium nitrate - CAN).
-
Reflux the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 6-(pentafluorosulfanyl)quinoline.
Visualizations
Caption: General experimental workflow for cyclization reactions of SF5-substituted anilines.
Caption: Troubleshooting logic for poor reactivity in SF5-aniline cyclization reactions.
References
Technical Support Center: Synthesis of Benzisoxazoles via the Davis Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Davis reaction for the synthesis of benzisoxazoles.
Frequently Asked Questions (FAQs)
Q1: What is the Davis reaction for benzisoxazole synthesis?
The Davis reaction, in this context, refers to the synthesis of 3-arylbenzisoxazoles (also known as anthranils) from the reaction of an o-nitroaryl compound with an arylacetonitrile in the presence of a strong base.[1] It is a classical and effective method for constructing the benzisoxazole ring system.
Q2: What is the general mechanism of the Davis reaction?
The reaction proceeds through the formation of a σ-adduct from the nucleophilic attack of the deprotonated arylacetonitrile on the electron-deficient aromatic ring of the nitroarene. This is followed by the formation of a nitroso intermediate, which then undergoes an intramolecular addition-elimination to yield the benzisoxazole product.[1]
Q3: What are the key factors influencing the yield of the Davis reaction?
The yield of the Davis reaction is primarily influenced by:
-
Substituents on the nitroarene: Electron-withdrawing groups on the nitroarene enhance the electrophilicity of the aromatic ring, favoring the initial nucleophilic attack and generally leading to higher yields.[1] Nitroarenes with electron-donating groups have been reported to be unreactive.[1]
-
Substituents on the arylacetonitrile: Arylacetonitriles bearing electron-donating or electron-neutral groups generally give good yields.[1][2] Conversely, those with electron-acceptor groups have been found to be unreactive.[1][2]
-
Choice of base and solvent: Alkali metal hydroxides (NaOH or KOH) in lower alcohols (methanol or ethanol) are the most common conditions.[1]
-
Reaction temperature and time: The reaction is typically carried out at ambient temperature.[1]
Q4: Does the Davis reaction require an inert atmosphere?
The available literature does not indicate a strict requirement for an inert atmosphere for the Davis reaction. The reaction is typically performed in standard laboratory glassware open to the air.
Troubleshooting Guide
Low or No Yield
Q5: My reaction did not proceed, and I recovered my starting materials. What could be the issue?
-
Insufficiently activated nitroarene: The Davis reaction works best with nitroarenes that have electron-withdrawing groups. If your nitroarene has electron-donating or neutral substituents, the reaction may not proceed. Consider using a more electron-deficient nitroarene if possible.[1]
-
Deactivated arylacetonitrile: Arylacetonitriles with strong electron-withdrawing groups are generally unreactive in the Davis reaction.[1][2]
-
Inactive base: The base (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2, reducing its basicity. Use freshly opened or properly stored base.
-
Inappropriate solvent: While lower alcohols are standard, for some substrates, a different solvent might be necessary. However, it has been noted that in some cases, variation of the solvent did not lead to significant improvements.[1]
Q6: The reaction mixture turned a deep red-brown color, but I isolated a very low yield of the product. What does this color change indicate and what could have gone wrong?
The deep red-brown color is characteristic of the reaction and indicates the formation of the anionic σH adducts.[1] A low yield despite this observation could be due to:
-
Side reactions: The intermediate nitroso compound is highly reactive and can participate in side reactions.
-
Product degradation: The benzisoxazole product might be unstable under the strongly basic reaction conditions, especially if the reaction is left for too long.
-
Work-up issues: The product might be lost during the work-up and purification steps. Ensure proper pH adjustment during extraction and use appropriate purification techniques.
Q7: A brown precipitate formed in my reaction mixture and did not dissolve. What is it and how can I address this?
The formation of a brown precipitate is a common observation in the Davis reaction.[1] This precipitate is likely an intermediate salt. In successful reactions, this precipitate dissolves as the reaction progresses.[1] If it persists, it could indicate:
-
Poor solubility of intermediates: The intermediates may have low solubility in the chosen solvent. Gentle warming might help, but be cautious as it could also promote side reactions.
-
Incorrect stoichiometry: An incorrect ratio of reactants or base might lead to the precipitation of an unreactive species.
Impure Product
Q8: My final product is contaminated with a significant amount of a byproduct. What are the common side products in a Davis reaction?
-
Oximes: When using simple nitrobenzene, the formation of oximes has been reported as a side product.[3]
-
Ortho-aminobenzophenones: While typically formed by the reduction of the benzisoxazole product in a separate step, over-reduction under certain conditions during the reaction or work-up cannot be entirely ruled out, though this is less commonly reported as a direct byproduct of the Davis reaction itself.[1]
-
Products from nucleophilic substitution of other leaving groups: If the nitroarene has other potential leaving groups (e.g., halogens), nucleophilic substitution of these groups can compete with the desired reaction, especially in less polar solvents like pyridine.[3]
Q9: How can I purify my benzisoxazole product?
-
Crystallization: This is the most common method for purifying solid benzisoxazoles. The choice of solvent is crucial.
-
Single solvent recrystallization: Common solvents include ethanol, methanol, and hexane/ethyl acetate mixtures. The ideal solvent should dissolve the compound when hot but not when cold.
-
Two-solvent recrystallization: A common pair is a solvent in which the compound is soluble (e.g., dichloromethane or ethyl acetate) and a solvent in which it is insoluble (e.g., hexane or petroleum ether). Dissolve the compound in the minimum amount of the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Heat to redissolve and then allow to cool slowly.[4]
-
-
Column chromatography: If crystallization is ineffective, silica gel column chromatography can be used. A common eluent system is a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Effect of Substituents on the Yield of SF5-Containing Benzisoxazoles [1][2]
| Entry | Nitroarene | Arylacetonitrile (Ar) | Yield (%) |
| 1 | p-NO2-C6H4-SF5 | Ph | 66 |
| 2 | p-NO2-C6H4-SF5 | 4-MeO-C6H4 | 75 |
| 3 | p-NO2-C6H4-SF5 | 4-Ph-C6H4 | 72 |
| 4 | p-NO2-C6H4-SF5 | 4-Cl-C6H4 | Traces |
| 5 | m-NO2-C6H4-SF5 | Ph | 81 |
| 6 | m-NO2-C6H4-SF5 | 4-MeO-C6H4 | 85 |
| 7 | m-NO2-C6H4-SF5 | 3,4-(MeO)2-C6H3 | 88 |
| 8 | m-NO2-C6H4-SF5 | 4-CN-C6H4 | 0 |
Experimental Protocols
General Protocol for the Davis Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted o-nitroarene (1.0 equiv)
-
Substituted arylacetonitrile (1.2-1.5 equiv)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (5-10 equiv)
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the sodium hydroxide in ethanol with stirring. Caution: This is an exothermic process.
-
To the basic solution, add the arylacetonitrile.
-
Finally, add the o-nitroarene to the reaction mixture. The addition may be done in portions to control any initial exotherm.
-
A deep red-brown color and often a precipitate will form upon addition of the nitroarene.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The precipitate should dissolve as the reaction proceeds.[1]
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous mixture with a suitable acid (e.g., 2 M HCl) to a neutral or slightly acidic pH. The product will often precipitate at this stage.
-
Collect the solid product by vacuum filtration and wash with water.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Proposed mechanism of the Davis reaction for benzisoxazole synthesis.
Caption: A logical workflow for troubleshooting low yields in the Davis reaction.
References
- 1. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Managing Regioselectivity of Functionalization on the Benzoxazole Ring
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of the benzoxazole ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for C-H functionalization on the benzoxazole ring?
The reactivity of the C-H bonds on the benzoxazole ring varies. The C2 position is the most acidic and generally the most reactive, making it a common site for functionalization. The benzene portion of the ring also offers sites for functionalization, with the C7 and C4 positions being frequent targets for directed C-H activation.[1]
Q2: How can I control the regioselectivity of my functionalization reaction?
Regioselectivity is primarily controlled by the choice of catalyst, ligands, directing groups, and reaction conditions. For instance, C7 arylation can be achieved using a phosphine-free palladium catalyst, where a (thio)phenoxy chelation-assisted C-H bond cleavage is proposed to direct the functionalization.[2] For C4 functionalization, a directing group on the 2-aminophenol precursor, such as an amide group, can be used to direct palladium catalysts to the ortho C-H bond.[1]
Q3: What is a "directing group" and how does it work in benzoxazole functionalization?
A directing group is a functional group that is temporarily installed on a molecule to guide a catalyst to a specific C-H bond, thereby ensuring regioselective functionalization. In the context of benzoxazoles, directing groups are often used to target specific positions on the benzene ring, such as C4.[1][3] The directing group typically contains a heteroatom that can coordinate to the metal catalyst, bringing it in close proximity to the desired C-H bond for activation.
Q4: My reaction is giving low yields. What are the common causes?
Low yields in benzoxazole functionalization can stem from several factors:
-
Catalyst deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.
-
Poor substrate reactivity: The electronic properties of your benzoxazole substrate or coupling partner may not be optimal for the chosen catalytic system.
-
Suboptimal reaction conditions: Temperature, solvent, and base are critical parameters that need to be carefully optimized.
-
Side reactions: The formation of byproducts, such as homocoupled products or ring-opened species, can consume starting materials and reduce the yield of the desired product.
Q5: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
Poor regioselectivity often indicates that the directing effect of your chosen system is not strong enough or that multiple C-H bonds have similar reactivity. To improve regioselectivity:
-
Change the directing group: A different directing group may offer better control.
-
Modify the ligand: The steric and electronic properties of the ligand on the metal catalyst can significantly influence regioselectivity.
-
Adjust reaction conditions: Lowering the reaction temperature or changing the solvent can sometimes enhance selectivity. For example, in some palladium-catalyzed arylations, the choice of solvent can dramatically influence the position of functionalization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | Inactive catalyst, incorrect reaction temperature, inappropriate base or solvent. | - Ensure the catalyst is active and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- Optimize the reaction temperature; some C-H activations require high temperatures, while others proceed at room temperature with the right catalyst system.- Screen different bases and solvents. The choice of base is often crucial for the C-H activation step. |
| Formation of a significant amount of homocoupled byproduct | The rate of catalyst reaction with itself or the coupling partner is competitive with the desired cross-coupling reaction. | - Adjust the stoichiometry of the reactants. Using a slight excess of the benzoxazole substrate can sometimes suppress homocoupling of the coupling partner.- Lower the catalyst loading.- Change the ligand on the catalyst. |
| Undesired functionalization at the C2 position when targeting the benzene ring | The C2-H bond is inherently more acidic and reactive than the C-H bonds on the benzene ring. | - Employ a directing group strategy to specifically activate a C-H bond on the benzene ring (e.g., C4 or C7).- Use a catalytic system known to favor functionalization at positions other than C2. |
| Observation of benzoxazole ring opening | The reaction conditions (e.g., strong base, high temperature) are too harsh, leading to cleavage of the oxazole ring. This has been proposed as a potential intermediate in some C7-arylations.[2] | - Screen for milder reaction conditions, including using a weaker base or lowering the reaction temperature.- Reduce the reaction time.- If ring-opening is part of the desired mechanism to achieve a specific functionalization, ensure the subsequent ring-closing step is efficient. |
| Difficulty in functionalizing the C4 position | The C4 position is sterically hindered and electronically less activated compared to other positions. | - Utilize a strong directing group on the 2-aminophenol precursor to force the catalyst to the C4 position. An amide group has been shown to be effective for this purpose.[1]- Screen different palladium catalysts and ligands to find a combination that can overcome the steric hindrance. |
| Poor yields with electron-deficient or electron-rich aryl halides | The electronic nature of the coupling partner can significantly affect the rate of oxidative addition to the catalyst. | - For electron-rich aryl halides, consider using a more electron-rich ligand on the palladium catalyst.- For electron-deficient aryl halides, a more electron-poor ligand might be beneficial.- In some cases, switching to a different coupling partner (e.g., from an aryl bromide to an aryl iodide) can improve reactivity. |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for C7-Arylation of Benzoxazole
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Arylating Agent | Yield (%) | Reference |
| PdCl₂ | None | PivOK | NMP | 150 | Aryl Bromides | 70-95 | [2] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 140 | Aryl Iodides | 65-88 | [4] |
Table 2: Regioselective C4-Arylation of 2-Amidophenol Derivatives (leading to C4-functionalized benzoxazoles)
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Arylating Agent | Yield (%) | Reference |
| Pd(OAc)₂ | None | Ag₂CO₃ | Toluene | 110 | Aryl Iodides | 60-85 | [1] |
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed C7-Arylation of Benzoxazole
This protocol is adapted from the work of Doucet and co-workers.[2]
Materials:
-
Benzoxazole derivative
-
Aryl bromide
-
Palladium(II) chloride (PdCl₂)
-
Potassium pivalate (PivOK)
-
N-Methyl-2-pyrrolidone (NMP)
-
Schlenk tube and inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, add the benzoxazole derivative (1.0 mmol), aryl bromide (1.2 mmol), PdCl₂ (0.02 mmol, 2 mol%), and PivOK (2.0 mmol).
-
Add NMP (3 mL) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture at 150 °C for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C7-arylated benzoxazole.
Protocol 2: Directing Group-Mediated C4-Arylation of 2-Amidophenol
This protocol is based on the strategy for synthesizing C4-functionalized benzoxazoles from 2-amidophenol precursors.[1]
Materials:
-
2-Amidophenol derivative (with an amide directing group)
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
Toluene
-
Reaction vial
Procedure:
-
To a reaction vial, add the 2-amidophenol derivative (0.5 mmol), aryl iodide (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Ag₂CO₃ (1.0 mmol).
-
Add toluene (2 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product, an ortho-arylated amidophenol, can then be cyclized to the corresponding C4-arylated benzoxazole by heating with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.
-
Purify the final product by column chromatography.
Visualizations
Caption: A typical experimental workflow for regioselective C-H functionalization of benzoxazoles.
Caption: Generalized mechanism of directing group-assisted C-H functionalization on a benzoxazole derivative.
Caption: Decision logic for selecting a strategy based on the desired regioselectivity of benzoxazole functionalization.
References
- 1. Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization - ethesis [ethesis.nitrkl.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Analytical methods for detecting trace impurities in 6-(pentafluorosulfanyl)benzooxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect trace impurities in 6-(pentafluorosulfanyl)benzooxazole. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on the synthesis of related SF5-containing benzisoxazoles, potential impurities in this compound may include:
-
Starting Materials: Unreacted 2-amino-4-(pentafluorosulfanyl)phenol and residual reagents from the benzoxazole ring formation.
-
By-products: Isomers formed during the synthesis, such as 5- or 7-(pentafluorosulfanyl)benzooxazole.
-
Degradation Products: Hydrolysis of the oxazole ring can lead to the formation of 2-amino-4-(pentafluorosulfanyl)phenol. Further degradation of the benzoxazole ring under certain conditions could also occur[1][2].
Q2: Which analytical techniques are most suitable for detecting trace impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities. A reverse-phase method with UV detection is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities. However, highly fluorinated compounds can be challenging for GC-MS analysis and may require specialized columns and conditions[3].
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for identifying and quantifying fluorine-containing impurities, especially those with the SF5 group, due to its high sensitivity and wide chemical shift range[4][5].
Q3: What are the expected 19F NMR chemical shifts for the pentafluorosulfanyl (SF5) group?
A3: The 19F NMR spectrum of an aromatic SF5 group typically shows two signals: a quintet for the four equatorial fluorines (F-eq) and a pentet for the single axial fluorine (F-ax). The chemical shifts can vary depending on the electronic environment of the aromatic ring.
| Fluorine Position | Typical Chemical Shift Range (ppm) |
| Equatorial Fluorines (F-eq) | +60 to +90 |
| Axial Fluorine (F-ax) | +80 to +110 |
Note: Chemical shifts are referenced to an external standard.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing or fronting) for the main peak or impurities.
| Potential Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase | Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase for basic analytes, or an acid (e.g., trifluoroacetic acid) for acidic analytes. |
| Column overload | Reduce the injection volume or the sample concentration. |
| Mismatched injection solvent and mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Inconsistent retention times.
| Potential Cause | Troubleshooting Step |
| Fluctuations in mobile phase composition | Ensure accurate mobile phase preparation and adequate mixing. Use a mobile phase degasser. |
| Temperature variations | Use a column oven to maintain a stable temperature. |
| Pump issues (leaks, check valve problems) | Inspect the pump for leaks and ensure check valves are functioning correctly. |
| Column equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection. |
19F NMR Analysis
Issue 1: Low signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Low sample concentration | Increase the sample concentration if possible. |
| Incorrect pulse width or receiver gain | Optimize the 90° pulse width and receiver gain for your sample. |
| Insufficient number of scans | Increase the number of scans to improve the signal-to-noise ratio. |
| Probe tuning and matching | Ensure the NMR probe is properly tuned and matched to the 19F frequency. |
Issue 2: Broad or distorted peaks.
| Potential Cause | Troubleshooting Step |
| Poor magnetic field homogeneity | Shim the magnetic field to improve homogeneity. |
| Sample viscosity or aggregation | Dilute the sample or try a different solvent. |
| Paramagnetic impurities | If suspected, treat the sample with a chelating agent. |
| Incorrect spectral processing | Ensure appropriate window function and phasing are applied during data processing. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a validated HPLC method.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL. |
Protocol 2: 19F NMR for Impurity Identification and Quantification
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl3) or deuterated acetone ((CD3)2CO) |
| Acquisition | 1D 19F experiment with proton decoupling |
| Spectral Width | -200 to +200 ppm (centered around +50 ppm) |
| Pulse Angle | 30-45° |
| Relaxation Delay | 5 seconds |
| Number of Scans | 128 or more for trace impurity detection |
| Referencing | External standard (e.g., trifluorotoluene) |
Visualizations
Caption: A typical experimental workflow for the analysis of trace impurities.
Caption: A logical troubleshooting workflow for common analytical issues.
References
- 1. Degradation of the benzoxazolinone class of phytoalexins is important for virulence of Fusarium pseudograminearum towards wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Analysis of 6-(pentafluorosulfanyl)benzooxazole and 6-(trifluoromethyl)benzooxazole: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethyl (CF₃) group has long been a workhorse for enhancing metabolic stability, lipophilicity, and binding affinity. More recently, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, offering a unique combination of steric and electronic properties. This guide provides a comparative analysis of 6-(pentafluorosulfanyl)benzooxazole and 6-(trifluoromethyl)benzooxazole, two heterocyclic scaffolds with potential applications in pharmaceutical research. While direct comparative experimental data for these specific molecules is limited, this analysis extrapolates from the well-established properties of the SF₅ and CF₃ moieties and data from closely related analogs to provide a predictive overview for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Fluorine Moieties
The substitution of a trifluoromethyl group with a pentafluorosulfanyl group at the 6-position of the benzooxazole ring is anticipated to significantly modulate the molecule's physicochemical profile. The SF₅ group is known to be more lipophilic and more strongly electron-withdrawing than the CF₃ group.[1][2] These differences can have profound implications for a compound's solubility, permeability, and interactions with biological targets.
| Property | This compound (Predicted) | 6-(trifluoromethyl)benzooxazole (Predicted) | Key Differences & Implications |
| Molecular Weight | 265.18 g/mol | 201.13 g/mol | The higher molecular weight of the SF₅ analog may impact diffusion and transport properties. |
| Calculated logP | ~3.5 - 4.0 | ~3.0 - 3.5 | The SF₅ group imparts greater lipophilicity, which can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.[2] |
| Calculated pKa (of benzooxazole nitrogen) | Lower (more acidic) | Higher (less acidic) | The potent electron-withdrawing nature of the SF₅ group is expected to decrease the basicity of the benzooxazole nitrogen more significantly than the CF₃ group.[2] This can influence salt formation and interactions with biological targets. |
| Dipole Moment | Higher | Lower | The greater electronegativity of the SF₅ group is predicted to result in a larger molecular dipole moment, potentially leading to stronger polar interactions. |
| Metabolic Stability | Potentially higher | High | Both groups are known to enhance metabolic stability by blocking sites of oxidative metabolism. The SF₅ group's bulk and chemical inertness may offer superior resistance to metabolic degradation in some contexts.[1] |
Table 1: Predicted Physicochemical Properties of this compound and 6-(trifluoromethyl)benzooxazole. Predictions are based on the known properties of the SF₅ and CF₃ groups and data from analogous compounds.[1][2]
Synthesis Strategies
The synthesis of these two analogs requires distinct approaches, primarily due to the methods available for introducing the respective fluorine-containing groups onto an aromatic ring.
Synthesis of 6-(trifluoromethyl)benzooxazole is well-established and can be achieved through several routes. A common method involves the cyclization of 2-amino-4-(trifluoromethyl)phenol with a suitable one-carbon synthon, such as a carboxylic acid, aldehyde, or orthoester.
Caption: Synthetic workflow for 6-(trifluoromethyl)benzooxazole.
Synthesis of this compound is more challenging due to the limited commercial availability of SF₅-containing building blocks. A plausible synthetic route would involve the preparation of 2-amino-4-(pentafluorosulfanyl)phenol, followed by cyclization. The synthesis of the SF₅-substituted aminophenol precursor is a multi-step process, often starting from a nitro-substituted SF₅-arene.[3]
Caption: Plausible synthetic workflow for this compound.
Predicted Biological Activity: A Case Study with p97 Inhibitors
While direct biological data for the two target benzooxazoles is unavailable, a study on substituted indole inhibitors of the AAA ATPase p97 provides valuable insights into the potential differences in biological activity imparted by the SF₅ and CF₃ groups.[4] In this study, a 5-pentafluorosulfanyl-indole analog was found to be significantly less active than its 5-trifluoromethyl counterpart.[4] This suggests that the larger steric bulk and altered electronic profile of the SF₅ group can lead to a substantial change in binding affinity, which may not always be favorable.
However, in other systems, the unique properties of the SF₅ group have been shown to enhance biological activity. For instance, an SF₅-substituted analog of the antimalarial drug mefloquine demonstrated improved activity and selectivity.[3] This highlights that the impact of the SF₅ versus the CF₃ group is highly context-dependent and is influenced by the specific topology and electrostatic environment of the target's binding site.
Caption: Impact of SF₅ vs. CF₃ substitution on biological activity is target-dependent.
Experimental Protocols
For researchers wishing to perform a direct comparison of these two compounds, the following experimental protocols are recommended:
Determination of logP and pKa
The lipophilicity (logP) and acidity constant (pKa) can be determined experimentally using methods such as the shake-flask method followed by HPLC analysis or through automated potentiometric titration.[5][6] A reverse-phase HPLC method can also be employed to simultaneously determine logD, logP, and pKa values.[5]
Protocol: HPLC-based logP/pKa Determination
-
Standard Preparation: Prepare standard solutions of compounds with known logP and pKa values.
-
Sample Preparation: Dissolve this compound and 6-(trifluoromethyl)benzooxazole in a suitable solvent (e.g., DMSO).
-
HPLC Analysis: Use a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). Run a gradient elution.
-
Data Analysis: Correlate the retention times of the test compounds with those of the standards to calculate the logP values. By running the analysis at different pH values, the pKa can be determined from the change in retention time.[5]
In Vitro Metabolic Stability Assay
The metabolic stability of the compounds can be assessed using liver microsomes or S9 fractions from various species (e.g., human, rat, mouse).[7][8]
Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate the test compound (typically 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.[8]
Conclusion
The choice between incorporating a 6-(pentafluorosulfanyl) or a 6-(trifluoromethyl) moiety onto a benzooxazole scaffold presents a fascinating dilemma for medicinal chemists. The SF₅ group offers the potential for enhanced lipophilicity and metabolic stability, along with a unique electronic signature. However, its larger size may be detrimental to binding in sterically constrained active sites. The CF₃ group, while less extreme in its properties, is a well-validated and synthetically more accessible functional group.
Ultimately, the decision of which analog to pursue will depend on the specific goals of the drug discovery program and the nature of the biological target. This comparative guide, based on extrapolated data and established principles, provides a foundational framework for researchers to make informed decisions and to design experiments that will elucidate the true potential of these intriguing fluorinated benzooxazoles. Direct, head-to-head experimental evaluation of these two compounds is highly encouraged to validate these predictions and to further enrich our understanding of the nuanced role of advanced fluorine chemistry in drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 4. escholarship.org [escholarship.org]
- 5. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mttlab.eu [mttlab.eu]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
The Rising Star in Medicinal Chemistry: A Comparative Analysis of SF5-Benzoxazoles and Their Halogenated Counterparts
For researchers, scientists, and professionals in drug development, the quest for novel pharmacophores with enhanced biological activity is perpetual. Among the myriad of heterocyclic compounds, benzoxazoles have emerged as a privileged scaffold, exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of halogen atoms to the benzoxazole core has been a well-established strategy to modulate its physicochemical properties and enhance its therapeutic potential. This guide provides a comparative overview of the biological activity of pentafluorosulfanyl (SF5)-benzoxazoles against other halogenated benzoxazoles, supported by available experimental data and detailed methodologies.
The pentafluorosulfanyl (SF5) group is gaining significant attention in medicinal chemistry, often dubbed a "super-trifluoromethyl group."[1] Its unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, makes it an attractive substituent for enhancing the efficacy and pharmacokinetic profile of drug candidates.[2][3] When compared to traditional halogens like chlorine, bromine, and iodine, the SF5 group presents a distinct electronic and steric profile that can lead to differential interactions with biological targets.
Physicochemical Properties: A Comparative Look
The biological activity of a compound is intrinsically linked to its physicochemical properties. The SF5 group imparts unique characteristics to the parent molecule that distinguish it from other halogens.
| Property | SF5-Group | Other Halogens (Cl, Br, I) | Significance in Drug Design |
| Electronegativity | Very High (Pauling scale ≈ 3.65)[2] | Moderately High (Cl: 3.16, Br: 2.96, I: 2.66) | Influences binding interactions, metabolic stability, and pKa. The strong electron-withdrawing nature of the SF5 group can significantly alter the electronic properties of the benzoxazole ring system. |
| Lipophilicity (Hansch parameter, π) | High (π ≈ 1.51)[4] | Variable (Cl: 0.71, Br: 0.86, I: 1.12) | Affects membrane permeability and bioavailability. The high lipophilicity of the SF5 group can enhance passage through cellular membranes.[3] |
| Steric Hindrance | Significant (Octahedral geometry)[2] | Increases with atomic size (I > Br > Cl) | Can influence selectivity and binding affinity to the target protein by occupying specific pockets in the active site. |
| Metabolic Stability | High[2] | Generally lower | The robust S-F bonds contribute to increased resistance to metabolic degradation, potentially leading to a longer half-life in the body.[2] |
Comparative Biological Activity: A Look at the Data
Direct head-to-head comparative studies of SF5-benzoxazoles against a full panel of other halogenated benzoxazoles under identical experimental conditions are limited in the current literature. However, by compiling data from various high-quality studies, we can draw some insightful, albeit indirect, comparisons. The following tables summarize the reported anticancer and antimicrobial activities of various halogenated benzoxazoles.
Note: The data presented below is collated from different studies. Direct comparison of absolute values (e.g., IC50, MIC) should be made with caution due to variations in experimental protocols, cell lines, and microbial strains.
Anticancer Activity
The cytotoxicity of halogenated benzoxazoles has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Chlorotolylbenzoxazole | Chloro | Not Specified | 22.3 | [5] |
| Naphthoxazole analog with Chlorine | Chloro | HCV29T (Bladder) | 2.18 - 2.89 | [4] |
| Naphthoxazole analog with Chlorine | Chloro | T47D (Breast) | 2.18 - 2.89 | [4] |
| Naphthoxazole analog with Chlorine | Chloro | A549 (Lung) | 2.18 - 2.89 | [4] |
| Naphthoxazole analog with Chlorine | Chloro | SW707 (Rectal) | 2.18 - 2.89 | [4] |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | Chloro | Not Specified | - | [6] |
| 5,7-Dichloro-1,3-benzoxazole derivative | Dichloro | Not Specified | - | [5] |
| Benzoxazole-piperazine derivative | - | MCF-7 (Breast) | - | [7] |
| Benzoxazole-piperazine derivative | - | A-549 (Lung) | - | [7] |
Antimicrobial Activity
Halogenated benzoxazoles have also shown promising activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Halogen | Microorganism | MIC (µg/mL) | Reference |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative | Chloro | Staphylococcus aureus | - | [8] |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative | Chloro | Escherichia coli | - | [8] |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative | Chloro | Candida albicans | - | [8] |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | Chloro | Gram-positive bacteria | - | [6] |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | Chloro | Gram-negative bacteria | - | [6] |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | Chloro | Candida albicans | - | [6] |
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, detailed experimental protocols are crucial. Below are methodologies for two key assays commonly used to evaluate the anticancer and antimicrobial properties of benzoxazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., SF5-benzoxazoles and other halogenated benzoxazoles) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: A generalized workflow for determining the cytotoxicity of halogenated benzoxazoles using the MTT assay.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Benzoxazole derivatives as new generation of anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Validating the Molecular Structure of 6-(pentafluorosulfanyl)benzooxazole: A Comparative Guide to Crystallographic and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel compounds such as 6-(pentafluorosulfanyl)benzooxazole, a molecule of interest due to the unique electronic properties of the pentafluorosulfanyl (SF5) group, unambiguous structural validation is paramount. This guide provides a comparative overview of X-ray crystallography as the gold standard for structural elucidation and discusses alternative methods, offering supporting data from closely related SF5-containing aromatic compounds.
Structural Validation Methodologies: A Comparative Analysis
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the absolute structure of small molecules. However, obtaining crystals of sufficient quality can be a significant bottleneck. Therefore, a multi-technique approach is often prudent. The following table compares the primary structural validation techniques.
| Technique | Sample Requirement | Information Provided | Resolution | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Single crystal (0.1-0.5 mm) | 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry | Atomic (<1 Å) | Unambiguous structure determination, precise geometric data.[1] | Crystal growth can be challenging; not suitable for amorphous solids or non-crystalline oils. |
| Powder X-ray Diffraction (PXRD) | Microcrystalline powder | Unit cell dimensions, crystal system, phase purity | Lower than SCXRD | Useful for crystalline powders, phase identification, and can be combined with CSP.[2][3] | Does not provide detailed atomic coordinates on its own; peak overlap can be an issue. |
| Three-Dimensional Electron Diffraction (3DED) | Nanocrystals/microcrystals (<2 µm) | 3D atomic coordinates, bond lengths, bond angles | Near-atomic | Requires much smaller crystals than SCXRD.[2][3] | Strong dynamical scattering effects can complicate data analysis for organic materials.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solution or solid state | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), through-space correlations (NOE) | Indirect structural information | Excellent for determining connectivity and constitution in solution; solid-state NMR can probe packing. | Provides an averaged structure in solution; does not directly yield bond lengths or angles. |
| Crystal Structure Prediction (CSP) | None (computational) | Theoretical crystal structures | N/A | Can guide polymorph screening and aid in structure solution from PXRD data.[2][3] | Computationally intensive; generated structures require experimental validation.[2][3] |
X-ray Crystallography: The Gold Standard
For compounds containing the SF5 group, X-ray crystallography provides invaluable insights into the geometry and electronic nature of this important functional group. Analysis of related structures reveals consistent structural features.
Representative Crystallographic Data for Aromatic SF5 Compounds
While a crystal structure for this compound is not publicly available, the following table summarizes typical bond lengths and angles observed in other aromatic compounds bearing the SF5 group, which can be considered representative.[4]
| Parameter | Typical Value | Description |
| S–F (axial) Bond Length | 1.57 - 1.62 Å | The bond between sulfur and the fluorine atom anti to the aromatic ring. |
| S–F (equatorial) Bond Length | 1.57 - 1.62 Å | Bonds between sulfur and the four fluorine atoms in the plane perpendicular to the S-C bond. |
| C–S Bond Length | 1.75 - 1.80 Å | The bond connecting the sulfur atom to the aromatic ring. |
| C–S–F (axial) Bond Angle | ~180° | The angle formed by the aromatic carbon, sulfur, and the axial fluorine. |
| F (equatorial)–S–F (equatorial) Bond Angle | ~90° | The angle between adjacent equatorial fluorine atoms. |
Data compiled from published structures of aromatic compounds containing the pentafluorosulfanyl group.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents should be screened.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.
Alternative and Complementary Validation Techniques
When single crystals suitable for SCXRD cannot be obtained, a combination of other techniques can provide robust structural validation.
Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP)
This approach is powerful for microcrystalline solids. An experimental PXRD pattern is recorded and compared against a set of computationally generated, energetically favorable crystal structures (CSP). The best match provides a likely crystal structure.[2][3]
Experimental Protocol: PXRD
-
Sample Preparation: A small amount of the microcrystalline powder is gently packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram is used for phase identification and can be used for Rietveld refinement against a structural model, often one generated by CSP.
Three-Dimensional Electron Diffraction (3DED)
3DED is an emerging technique that can determine crystal structures from nanocrystals, which are too small for conventional X-ray diffraction.[2][3]
Experimental Protocol: 3DED
-
Sample Preparation: A suspension of the nanocrystals is deposited onto a transmission electron microscopy (TEM) grid.
-
Data Collection: The grid is placed in a cryo-electron microscope. A series of electron diffraction patterns are collected as the crystal is tilted at different angles.[2]
-
Structure Solution: The collected diffraction data are processed and used to solve and refine the crystal structure in a manner analogous to SCXRD.
Visualizing the Validation Workflow
The process of validating the structure of a novel compound like this compound can be visualized as a decision-making workflow.
References
Comparative Analysis of 6-(Pentafluorosulfanyl)benzooxazole and Bioisosteric Analogues in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 6-(pentafluorosulfanyl)benzooxazole and its bioisosteric analogues. Due to the limited availability of direct experimental data for this compound, this document focuses on a comparative analysis with benzoxazole derivatives bearing well-established bioisosteric replacements at the 6-position: 6-nitrobenzoxazole, 6-(trifluoromethyl)benzoxazole, and 6-chlorobenzoxazole. The pentafluorosulfanyl (SF5) group is often considered a "super-trifluoromethyl" group, suggesting that this compound could exhibit enhanced biological activities.[1]
Introduction to Benzoxazoles and the Significance of the 6-Position
Benzoxazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The biological activity of benzoxazole derivatives can be significantly influenced by the nature and position of substituents on the benzoxazole core. The 6-position is a key site for modification, as substituents at this position can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.
Bioisosteric Replacement at the 6-Position
Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic parameters. In this guide, we compare the potential activities of this compound with its analogues where the SF5 group is replaced by other common electron-withdrawing groups:
-
Nitro group (-NO2): A strong electron-withdrawing group.
-
Trifluoromethyl group (-CF3): A lipophilic, electron-withdrawing group known to enhance metabolic stability and cell permeability.
-
Chloro group (-Cl): A halogen with moderate electron-withdrawing effects.
Comparative Biological Activity
Anticancer Activity
Benzoxazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of enzymes like VEGFR-2 and PARP-2.[3][5] Electron-withdrawing substituents at the 6-position can enhance the anticancer potency of benzoxazole derivatives.
Table 1: Comparative Anticancer Activity of 6-Substituted Benzoxazoles
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chlorobenzoxazole derivative | Human colon carcinoma (HCT-116) | 2.02 | [6] |
| 6-Chlorobenzoxazole derivative | Human breast cancer (MCF-7) | 5.98 | [6] |
| 6-Nitrobenzoxazole derivative | Not specified | Data not available | - |
| 6-(Trifluoromethyl)benzoxazole derivative | Not specified | Data not available | - |
| This compound | Not specified | Data not available (Predicted high activity) | - |
Note: The data for 6-chlorobenzoxazole derivatives are for specific substituted compounds and may not represent the parent 6-chlorobenzoxazole. Data for 6-nitro and 6-(trifluoromethyl) derivatives were not available in the reviewed literature.
Antimicrobial Activity
Benzoxazole derivatives are known to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] The presence of electron-withdrawing groups at the 6-position can influence this activity.
Table 2: Comparative Antimicrobial Activity of 6-Substituted Benzoxazoles
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 6-Chlorobenzoxazole derivative | Staphylococcus aureus | 12.5 | [7] |
| 6-Chlorobenzoxazole derivative | Pseudomonas aeruginosa | 50 | [7] |
| 6-Nitrobenzoxazole derivative | Not specified | Data not available | - |
| 6-(Trifluoromethyl)benzoxazole derivative | Not specified | Data not available | - |
| This compound | Not specified | Data not available (Predicted high activity) | - |
Note: The data for 6-chlorobenzoxazole derivatives are for specific substituted compounds and may not represent the parent 6-chlorobenzoxazole. Data for 6-nitro and 6-(trifluoromethyl) derivatives were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the evaluation of this compound and its analogues.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate a proposed mechanism of action for the anticancer activity of 6-substituted benzoxazoles and a general workflow for their biological evaluation.
References
- 1. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insecticidal Potency of SF5-Diamides and Other Major Insecticide Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal potency of a novel class of insecticides, the SF5-diamides, with other established classes of insecticides, including anthranilic diamides, meta-diamides, neonicotinoids, pyrethroids, and organophosphates. The information is supported by experimental data from published studies to assist researchers and professionals in the field of crop protection and drug development.
Executive Summary
The quest for novel insecticidal compounds with high efficacy, selectivity, and favorable safety profiles is a continuous endeavor in agrochemical research. The introduction of the pentafluorosulfanyl (SF5) group into organic molecules has shown promise in modulating their physicochemical and biological properties. This guide focuses on the insecticidal potency of SF5-containing diamides in comparison to other widely used insecticide classes. While quantitative data for the novel SF5-diamides is still emerging, this analysis draws comparisons based on available information and the potency of structurally related meta-diamides.
Comparative Insecticidal Potency
The insecticidal potency of a compound is typically quantified by its median lethal concentration (LC50) or median lethal dose (LD50), which represents the concentration or dose required to kill 50% of a test population of insects. The following tables summarize the LC50 values of various insecticides against two economically important lepidopteran pests: the Diamondback Moth (Plutella xylostella) and the Fall Armyworm (Spodoptera frugiperda).
It is important to note that direct LC50 values for the novel SF5-containing meta-diamide, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide, are not yet widely published. However, studies have demonstrated its excellent potency, with feeding inhibition of 95-100% against 3rd instar larvae of Plutella xylostella. For a quantitative perspective, we have included data for broflanilide, a closely related meta-diamide that also acts on the GABA receptor.
Table 1: Comparative LC50 Values of Various Insecticides Against Plutella xylostella
| Insecticide Class | Active Ingredient | Mode of Action (IRAC Group) | LC50 (mg/L or ppm) | Citation(s) |
| SF5-Diamide Analogue | Broflanilide | 30 (GABA-gated Cl- channel allosteric modulators) | 100% mortality at 6.25 | [1] |
| Anthranilic Diamide | Chlorantraniliprole | 28 (Ryanodine receptor modulators) | 0.000275 - 0.048 | [2][3] |
| Anthranilic Diamide | Cyantraniliprole | 28 (Ryanodine receptor modulators) | 0.007 | [2] |
| Neonicotinoid | Spinosad | 5 (Nicotinic acetylcholine receptor allosteric modulators) | 0.00486 - 0.00541 | [3] |
| Organophosphate | Quinalphos | 1B (Acetylcholinesterase inhibitors) | 3.30 - 3.67 | [3] |
| Pyrethroid | Fenvalerate | 3A (Sodium channel modulators) | 3.76 - 4.12 | [3] |
Table 2: Comparative LC50 Values of Various Insecticides Against Spodoptera frugiperda
| Insecticide Class | Active Ingredient | Mode of Action (IRAC Group) | LC50 (µg/mL or ppm) | Citation(s) |
| Anthranilic Diamide | Chlorantraniliprole | 28 (Ryanodine receptor modulators) | 0.93 - 2.14 | |
| Anthranilic Diamide | Flubendiamide | 28 (Ryanodine receptor modulators) | 0.36 | |
| Pyrethroid | Lambda-cyhalothrin | 3A (Sodium channel modulators) | 5.27 - 35.62 | |
| Organophosphate | Chlorpyrifos | 1B (Acetylcholinesterase inhibitors) | 199 - 377 |
Note: LC50 values can vary depending on the insect strain, developmental stage, and bioassay method.
Mechanisms of Action: Signaling Pathways
The efficacy of an insecticide is intrinsically linked to its mode of action—the specific biological process it disrupts. The following diagrams illustrate the signaling pathways targeted by the compared insecticide classes.
Experimental Protocols
The determination of insecticidal potency relies on standardized bioassay procedures. The following is a generalized protocol for a leaf-dip bioassay, commonly used for assessing the efficacy of insecticides against lepidopteran larvae.
Objective: To determine the median lethal concentration (LC50) of an insecticide against a target insect pest.
Materials:
-
Test insecticide and appropriate solvent (e.g., acetone)
-
Surfactant (e.g., Triton X-100)
-
Distilled water
-
Host plant leaves (e.g., cabbage for P. xylostella)
-
Petri dishes or similar ventilated containers
-
Filter paper
-
Fine-tipped paintbrush
-
Third instar larvae of the target insect
-
Environmental chamber set to appropriate temperature, humidity, and photoperiod
Workflow Diagram:
Procedure:
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution of the test insecticide in the appropriate solvent.
-
Perform serial dilutions with distilled water containing a surfactant (e.g., 0.1%) to create a range of at least five concentrations.
-
A control solution containing only distilled water and the surfactant should also be prepared.
-
-
Leaf Preparation and Treatment:
-
Excise discs from fresh, untreated host plant leaves using a cork borer.
-
Individually dip each leaf disc into a treatment solution for a standardized period (e.g., 10-30 seconds).
-
Place the treated leaf discs on a wire rack and allow them to air dry completely.
-
-
Bioassay Setup:
-
Line the bottom of each petri dish with a piece of filter paper.
-
Place one treated leaf disc in each petri dish.
-
Each concentration, including the control, should have at least three to five replicates.
-
-
Insect Infestation and Incubation:
-
Using a fine-tipped paintbrush, carefully transfer a known number of healthy, active third instar larvae (e.g., 10-20) onto the leaf disc in each petri dish.
-
Place the covered petri dishes in an environmental chamber under controlled conditions.
-
-
Data Collection and Analysis:
-
Record larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they are unable to move when prodded with a paintbrush.
-
Correct the mortality data for control mortality using Abbott's formula if necessary.
-
Analyze the dose-response data using probit analysis to calculate the LC50 value, 95% confidence limits, and the slope of the regression line.
-
Conclusion
This guide provides a comparative overview of the insecticidal potency of SF5-diamides and other major insecticide classes. The novel SF5-meta-diamides, acting on the GABA-gated chloride channel, represent a promising new mode of action for insecticide development. While direct quantitative comparisons with established insecticides are still emerging, the high potency observed in initial studies suggests their potential as effective pest management tools. The provided data tables and experimental protocols offer a valuable resource for researchers in the evaluation and development of new insecticidal compounds. The distinct mechanisms of action highlighted in the signaling pathway diagrams underscore the importance of rotating insecticide classes to manage the development of resistance in pest populations.
References
A Comparative Guide to the In Vitro ADME Properties of 6-(pentafluorosulfanyl)benzooxazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Among these, the pentafluorosulfanyl (SF5) group is gaining significant attention for its unique electronic and steric properties. This guide provides a comparative overview of the anticipated in vitro ADME profile of 6-(pentafluorosulfanyl)benzooxazole against its non-substituted benzoxazole analog. While specific experimental data for this compound is not publicly available, this comparison is based on the well-documented effects of the SF5 group on various molecular scaffolds.
Executive Summary
The introduction of a pentafluorosulfanyl (SF5) group at the 6-position of the benzoxazole core is predicted to significantly enhance its metabolic stability and membrane permeability due to the group's high chemical stability and lipophilicity. However, this increased lipophilicity may also lead to higher plasma protein binding. This guide will delve into the expected differences in these key in vitro ADME parameters and provide detailed experimental protocols for their assessment.
Data Presentation
As direct experimental data is unavailable, the following tables present a qualitative comparison based on established structure-activity relationships of the SF5 group.
| Compound | Structure | Expected Metabolic Stability | Expected Permeability (Caco-2) | Expected Plasma Protein Binding |
| Benzoxazole | Low to Moderate | Moderate | Moderate to High | |
| This compound | ![]() | High | High | High |
Note: The structure for this compound is a representative drawing.
Key In Vitro ADME Properties: A Comparative Analysis
Metabolic Stability
The pentafluorosulfanyl group is known for its exceptional chemical and thermal stability.[1] This inherent robustness is expected to translate to increased resistance to metabolic degradation. The strong sulfur-fluorine bonds make the SF5 group less susceptible to common metabolic reactions, such as oxidation by cytochrome P450 enzymes.[1] Consequently, this compound is anticipated to exhibit a significantly longer half-life in in vitro metabolic stability assays compared to its unsubstituted counterpart.
Membrane Permeability
The SF5 group is highly lipophilic, a property that generally correlates with enhanced membrane permeability.[1] Despite its high electronegativity, the introduction of an SF5 group can increase the overall lipophilicity of a molecule, facilitating its passage across biological membranes. Therefore, this compound is predicted to have a higher apparent permeability coefficient (Papp) in a Caco-2 permeability assay compared to the parent benzoxazole.
Plasma Protein Binding
The increased lipophilicity conferred by the SF5 group is also likely to result in stronger binding to plasma proteins, such as human serum albumin (HSA).[2] While this can influence the free drug concentration, it is a critical parameter to determine for understanding the pharmacokinetic profile. It is anticipated that this compound will exhibit a higher percentage of plasma protein binding in comparison to benzoxazole.
Experimental Protocols
To empirically determine and compare the in vitro ADME properties of this compound and its analogs, the following standard assays are recommended.
Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolic clearance of a compound by liver enzymes.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. The test compounds (this compound and benzoxazole) and a positive control (e.g., testosterone) are prepared as stock solutions in a suitable organic solvent (e.g., DMSO).
-
Incubation: The test compounds are added to the microsomal suspension to a final concentration of 1 µM. The reaction is initiated by the addition of NADPH, a cofactor essential for many metabolic enzymes. A control incubation without NADPH is also run to assess non-enzymatic degradation.
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time curve.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify potential for active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
Permeability Assessment: The test compounds are added to the apical (A) side of the monolayer to assess A-to-B (absorptive) permeability, and to the basolateral (B) side to assess B-to-A (efflux) permeability.
-
Sampling: Samples are collected from the receiver compartment at specific time points (e.g., 120 minutes).
-
Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to indicate if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Preparation: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane. The test compound is added to human plasma.
-
Dialysis: The plasma containing the test compound is added to one chamber, and a phosphate buffer is added to the other chamber.
-
Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow for equilibrium of the unbound compound across the membrane.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both aliquots is measured by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.
Conclusion
The introduction of a pentafluorosulfanyl group is a promising strategy for enhancing the drug-like properties of the benzoxazole scaffold. The predicted improvements in metabolic stability and membrane permeability for this compound highlight its potential for further development. However, the anticipated increase in plasma protein binding underscores the importance of a comprehensive in vitro ADME evaluation to build a complete pharmacokinetic profile. The experimental protocols detailed in this guide provide a robust framework for obtaining the necessary data to validate these predictions and guide the optimization of this and other SF5-containing compounds.
References
Head-to-Head Comparison: SF₅ vs. NO₂ Groups in Benzoxazole Derivatives
A comprehensive guide for researchers and drug development professionals on the differential impact of pentafluorosulfanyl and nitro substituents on the physicochemical and biological properties of benzoxazole derivatives.
In the landscape of medicinal chemistry, the strategic modification of lead compounds with specific functional groups is a cornerstone of drug design and optimization. The benzoxazole scaffold, a privileged heterocyclic motif, is present in numerous biologically active molecules. The introduction of strong electron-withdrawing groups can significantly modulate a molecule's properties, influencing its potency, selectivity, and pharmacokinetic profile. Among these, the nitro (NO₂) group is a classic substituent, while the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, offering unique steric and electronic properties. This guide provides a head-to-head comparison of the SF₅ and NO₂ groups when appended to the benzoxazole core, supported by available experimental data and detailed experimental protocols.
Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups
The physicochemical properties of a drug candidate, such as lipophilicity (LogP) and acidity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While direct comparative experimental data for SF₅- and NO₂-substituted benzoxazoles is sparse in the literature, we can infer their likely properties based on the known characteristics of these functional groups and available data for related structures.
Table 1: Comparison of Physicochemical Properties
| Property | SF₅-Substituted Benzoxazole | NO₂-Substituted Benzoxazole | Rationale and Supporting Data |
| Lipophilicity (LogP) | Expected to be significantly higher | Moderately lipophilic | The SF₅ group is known to be highly lipophilic. While experimental data for SF₅-benzoxazole is unavailable, computational models for 5-nitrobenzoxazole predict a LogP of approximately 1.4.[1] Given the known high lipophilicity of the SF₅ group, a higher LogP value is anticipated for the corresponding SF₅-benzoxazole. |
| Acidity (pKa) | Expected to be more acidic (lower pKa) | Acidic | Both SF₅ and NO₂ are strong electron-withdrawing groups, which increases the acidity of the benzoxazole ring system. The SF₅ group is generally considered to be more electron-withdrawing than the NO₂ group, suggesting a lower pKa for SF₅-substituted benzoxazoles. However, specific experimental pKa values for these derivatives are not readily available in the literature. |
Metabolic Stability: The SF₅ Advantage
Metabolic stability is a crucial parameter in drug development, as it influences the half-life and bioavailability of a compound. The chemical robustness of the SF₅ group often translates to increased resistance to metabolic degradation compared to the NO₂ group, which can be susceptible to reduction by nitroreductases.
Table 2: Metabolic Stability Comparison
| Parameter | SF₅-Substituted Benzoxazole | NO₂-Substituted Benzoxazole | Key Considerations |
| In Vitro Half-Life (t½) | Expected to be longer | Potentially shorter | The SF₅ group is exceptionally stable to metabolic enzymes. In contrast, the NO₂ group can be a liability, as it can be reduced in vivo to form potentially reactive and toxic metabolites. This metabolic pathway can lead to a shorter half-life for nitro-containing compounds. |
| Intrinsic Clearance (Clint) | Expected to be lower | Potentially higher | Lower intrinsic clearance is indicative of slower metabolism. The inherent stability of the SF₅ group suggests that benzoxazole derivatives bearing this substituent would exhibit lower intrinsic clearance in liver microsome assays compared to their NO₂ counterparts. |
Biological Activity: Impact on Target Engagement
The electronic and steric differences between the SF₅ and NO₂ groups can have a profound impact on the biological activity of benzoxazole derivatives. Benzoxazoles have been investigated as inhibitors of various biological targets, including vascular endothelial growth factor receptor 2 (VEGFR-2) and the interleukin-6/signal transducer and activator of transcription 3 (IL-6/STAT3) pathway.
Table 3: Biological Activity Profile
| Target/Activity | SF₅-Substituted Benzoxazole | NO₂-Substituted Benzoxazole | Discussion |
| VEGFR-2 Inhibition | Potentially potent | Active | Benzoxazole derivatives have been identified as VEGFR-2 inhibitors. The strong electron-withdrawing nature of both SF₅ and NO₂ can influence binding affinity. While direct IC₅₀ comparisons are unavailable, the larger steric bulk of the SF₅ group compared to the NO₂ group could lead to different binding modes and potencies. |
| IL-6/STAT3 Pathway Inhibition | Potentially potent | Active | Derivatives of 2,5-diaminobenzoxazole, synthesized from a 5-nitrobenzoxazole precursor, have shown inhibitory activity against the IL-6/STAT3 signaling pathway.[2][3] The electron-withdrawing properties of a substituent at this position are important for activity. The distinct electronic and steric profile of the SF₅ group could offer advantages in potency and selectivity. |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
LogP Determination by High-Performance Liquid Chromatography (HPLC)
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined.
Procedure:
-
Preparation of Standards: Prepare a series of standard compounds with known LogP values spanning a relevant range (e.g., -1 to 5). Dissolve each standard in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Preparation of Test Compound: Dissolve the SF₅- or NO₂-substituted benzoxazole derivative in the same solvent to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compounds absorb (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the standards and the test compound.
-
Record the retention time (t_R) for each compound.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Plot log k' versus the known LogP values for the standards.
-
Perform a linear regression to obtain a calibration curve.
-
Use the log k' of the test compound and the equation of the calibration curve to calculate its LogP.
-
pKa Determination by Potentiometric Titration
Principle: The pKa of a compound is determined by monitoring the pH of a solution as a titrant (an acid or a base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.
Procedure:
-
Sample Preparation: Accurately weigh a sample of the benzoxazole derivative and dissolve it in a suitable co-solvent system if it is not soluble in water (e.g., a mixture of water and methanol or DMSO). The final concentration should be in the range of 1-10 mM.
-
Titration Setup:
-
Use a calibrated pH meter with a combination pH electrode.
-
Place the sample solution in a thermostated vessel and stir continuously.
-
Use a micro-burette to add the titrant.
-
-
Titration:
-
For an acidic benzoxazole derivative, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments and record the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative of the curve).
-
The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Principle: The metabolic stability of a compound is assessed by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound over time is measured to determine its half-life and intrinsic clearance.
Procedure:
-
Reagents and Materials:
-
Pooled liver microsomes (e.g., human, rat, mouse).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control compounds with known metabolic stability (e.g., a high clearance and a low clearance compound).
-
Quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Incubation:
-
Pre-warm the microsomal suspension and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, microsomes, and test compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to the quenching solution to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
References
Confirmation of Target Engagement for 6-(Pentafluorosulfanyl)benzooxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the pentafluorosulfanyl (SF₅) group into heterocyclic scaffolds is a burgeoning area of medicinal chemistry, promising unique physicochemical properties that can enhance biological activity. This guide provides a comparative analysis of the potential target engagement of 6-(pentafluorosulfanyl)benzooxazole derivatives. Due to the limited direct experimental data on this specific scaffold, this guide draws comparisons from structurally related 6-(pentafluorosulfanyl)-oxindole derivatives and other biologically active benzooxazoles to project potential targets and outline methodologies for confirming target engagement.
Potential Biological Targets and Comparative Activity
While direct target engagement data for this compound is not yet prevalent in published literature, the analysis of related compounds suggests that protein kinases are a probable target class. The SF₅ moiety, with its strong electron-withdrawing nature and lipophilicity, can significantly influence ligand-protein interactions.
A study on 5- and 6-pentafluorosulfanyl substituted 3-methylidene-1H-indol-2(3H)-ones (oxindoles), a scaffold structurally similar to benzooxazoles, demonstrated potent inhibition of several protein kinases.[1][2][3] This suggests that this compound derivatives could exhibit similar activity.
Table 1: Kinase Inhibition Profile of a 6-(Pentafluorosulfanyl)oxindole Derivative
| Kinase Target | IC₅₀ (nM) |
| VEGFR2 | 100 |
| PDGFRα | 10 |
| Other kinases | >1000 |
Data extracted from a study on a representative 6-SF₅-oxindole derivative and is intended for comparative purposes.[1][4]
Furthermore, various non-SF₅-substituted benzooxazole derivatives have been reported to target a range of enzymes and receptors, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5][6], human topoisomerase IIα[7], and the essential enzyme for Mycobacterium tuberculosis cell wall biosynthesis, Pks13.[8] These findings highlight the versatility of the benzooxazole scaffold in interacting with diverse biological targets.
Table 2: Comparative IC₅₀ Values of Benzooxazole Derivatives Against Various Targets
| Compound Class | Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 2,5-disubstituted-benzoxazoles | VEGFR-2 | 0.268 | Sorafenib | 0.352 |
| 5-nitro-2-phenyl-benzoxazoles | hTopo IIα | 2 | Etoposide | >10 |
| 2,4,5-substituted-benzoxazoles | Mtb Pks13 | Potent MICs | TAM16 | Cardiotoxic |
This table summarizes data from different studies on various benzooxazole derivatives to illustrate the potential target space.[6][7][8]
Experimental Protocols for Target Engagement Confirmation
To rigorously confirm the interaction of this compound derivatives with their putative targets, a variety of in-vitro and in-cell assays are essential.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the this compound derivative.
-
In a 384-well plate, add the kinase and the test compound at various concentrations and incubate for a predetermined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[9][10][11][12][13]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein to near confluency.
-
Treat the cells with the this compound derivative or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting or other protein detection methods.
-
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates target engagement.
Visualizing Workflows and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway, a potential target for this compound derivatives.
Caption: A schematic workflow of the Cellular Thermal Shift Assay (CETSA) for confirming in-cell target engagement.
Conclusion
While direct experimental evidence for the target engagement of this compound derivatives is still emerging, comparative analysis with structurally related SF₅-oxindoles and other benzooxazole compounds strongly suggests their potential as modulators of protein kinases and other important biological targets. The experimental protocols detailed in this guide provide a robust framework for researchers to confirm these interactions and elucidate the mechanism of action of this promising class of compounds. The unique properties of the SF₅ group warrant further investigation within the benzooxazole scaffold to unlock its full therapeutic potential.
References
- 1. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - ePrints Soton [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for 6-(Pentafluorosulfanyl)benzooxazole
Immediate Safety Precautions
Before handling 6-(Pentafluorosulfanyl)benzooxazole, it is crucial to work in a well-ventilated laboratory, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.
Key Hazards and Incompatibilities:
The pentafluorosulfanyl (SF5) group is noted for its high chemical and thermal stability, meaning it is resistant to degradation under many standard chemical conditions.[1][2][3] The benzoxazole core can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[4] As a halogenated organic compound, it should be treated with care and segregated from incompatible materials.
| Hazard Category | Description | Incompatible Materials |
| Health Hazards | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[4] | Strong oxidizing agents, strong bases. |
| Chemical Hazards | As a halogenated organic, may produce toxic fumes upon decomposition. The SF5 group is highly stable.[1][2][3] | Segregate from non-halogenated organic waste.[5][6][7] |
| Environmental Hazards | Avoid release into the environment. Halogenated organic compounds can be persistent.[8] | Do not dispose of down the drain. |
Proper Disposal Procedures
The disposal of this compound must be managed through an approved hazardous waste program. Due to its halogenated nature, it requires special handling and disposal methods, typically high-temperature incineration.[5][7]
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), into a dedicated, properly labeled hazardous waste container. This container must be clearly marked as "Halogenated Organic Waste."[5][6]
-
Container Management: Use a chemically resistant container with a secure screw-top cap. Ensure the container is kept closed except when adding waste.[7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other chemical constituents in the waste stream with their approximate concentrations.[8]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and general laboratory traffic.
-
Disposal Request: Once the container is nearly full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to treat or neutralize the chemical waste in the laboratory.
Experimental Workflow Example
The following diagram illustrates a general experimental workflow for a reaction involving a pentafluorosulfanyl-substituted aromatic compound, culminating in proper waste disposal.
Caption: General laboratory workflow for handling and disposing of halogenated compounds.
References
- 1. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. lobachemie.com [lobachemie.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

